Glycerides, C14-26
Description
Properties
IUPAC Name |
2,3-dihydroxypropyl heptadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,21-22H,2-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQHVRAGMNPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276028 | |
| Record name | 1-heptadecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68002-72-2, 5638-14-2 | |
| Record name | Glycerides, C14-26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C14-26 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-heptadecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C14-26 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTADECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7K7PLW5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Glycerides, C14-26" physical and chemical properties
An In-depth Technical Guide to Glycerides, C14-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound are complex substances classified as long-chain glycerides. They are esters derived from glycerol and a range of fatty acids with carbon chain lengths from 14 to 26 atoms. Identified by the CAS Number 68002-72-2 , this substance is typically derived from natural sources like vegetable oils and animal fats. Due to its variable composition, it is categorized as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials)[1].
These glycerides are valued for their versatile functional properties, including emulsifying, thickening, and serving as carriers for active pharmaceutical ingredients (APIs), which can enhance skin absorption and moisture retention. Their hydrophobic nature, coupled with being generally non-toxic and biodegradable, makes them suitable for a wide array of applications in the pharmaceutical, cosmetic, and food industries.
Chemical and Physical Properties
The properties of this compound can vary depending on the specific fatty acid composition. For instance, a higher degree of saturation generally leads to a more solid, waxy consistency at room temperature, while unsaturated fatty acids result in a more liquid form.
Identifiers and General Characteristics
The following table summarizes the key identifiers for this substance class. While a representative molecular formula is provided, it is important to note the inherent variability of the mixture.
| Property | Value | Source(s) |
| CAS Number | 68002-72-2 | [1][2] |
| EINECS Number | 268-085-9 | [1] |
| Synonyms | Long-chain glycerides; (C14-C26) Trialkyl glyceride | [3] |
| Chemical Class | Lipids -> Glycerolipids -> Monoacylglycerols | |
| Representative Formula | C20H40O4 (for 2,3-dihydroxypropyl heptadecanoate) | |
| Representative Mol. Wt. | 344.5 g/mol |
Physical Properties
The physical state of these glycerides is highly dependent on their specific composition and temperature.
| Property | Description | Source(s) |
| Appearance | Varies from a paste to a viscous, cloudy liquid or waxy solid. | |
| Color | Beige, Yellow, Light Yellow | |
| Odor | Characteristic |
Quantitative Physical and Chemical Data
The following table presents quantitative data found for this compound. These values should be considered representative, as the exact figures can fluctuate with the specific fatty acid distribution of a given sample.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 464.2°C | at 760 mmHg | N/A |
| Flash Point | 149.3°C | N/A | |
| Density | 0.963 g/cm³ | N/A | |
| Vapor Pressure | 1.43E-10 mmHg | at 25°C | N/A |
| Refractive Index | 1.468 | N/A | |
| Chemical Stability | Stable under normal conditions. | ||
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like chloroform. | ||
| Biodegradability | Readily biodegradable. |
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography (GC)
This is the most common method for determining the fatty acid profile of a glyceride mixture. The protocol involves converting the fatty acids into more volatile derivatives, typically fatty acid methyl esters (FAMEs), before analysis.
Methodology:
-
Hydrolysis/Transesterification: The glyceride sample undergoes hydrolysis to cleave the fatty acids from the glycerol backbone. This is followed by transesterification (e.g., with methanol in a basic or acidic medium) to convert the fatty acids into FAMEs.
-
Extraction: The resulting FAMEs are extracted into a nonpolar solvent, such as hexane or heptane.
-
GC Analysis: The extracted FAMEs are injected into a gas chromatograph, typically equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-FATWAX UI or SP2560) is used to separate the FAMEs based on chain length and degree of unsaturation.
-
Temperature Program: A programmed temperature gradient is employed, starting at a lower temperature and ramping up to elute the high-molecular-weight FAMEs. High final oven temperatures (e.g., up to 380°C) may be necessary for the longest chains.
-
Injection: Cool on-column injection is often preferred to prevent discrimination against high-boiling-point components.
-
-
Quantification: Identification and quantification of individual fatty acids are achieved by comparing the retention times and peak areas to those of known standards.
Solubility Determination
Determining the solubility of APIs or other substances within a glyceride matrix is crucial for formulation development.
Methodology:
-
Sample Preparation: Mixtures of the glyceride and the solute (e.g., an API) are prepared at various concentrations.
-
Analysis by Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions. By analyzing the melting endotherms of the mixtures, the dissolution temperature can be determined, which is then used to construct a phase diagram and establish solubility at different temperatures.
-
Visual and Spectroscopic Methods:
-
Hot-Stage Microscopy (HSM): Allows for visual observation of the dissolution of the solute in the glyceride as the temperature is increased.
-
HPLC and Raman Spectroscopy: These techniques can be used to quantify the amount of solute dissolved in the liquid phase of the glyceride after equilibration.
-
Purity and Glyceride Profile Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate mono-, di-, and triglycerides without the need for derivatization.
Methodology:
-
System: A non-aqueous, reversed-phase HPLC (RP-HPLC) system is commonly employed.
-
Column: A C8 or C18 column is typically used.
-
Mobile Phase: A gradient of organic solvents, such as acetonitrile, methanol, and tetrahydrofuran (THF), is used for elution.
-
Detector: An Evaporative Light Scattering Detector (ELSD) is often preferred for lipid analysis as it does not require the analyte to have a UV chromophore. A Refractive Index (RI) detector can also be used.
-
Quantification: Peaks are identified and quantified by comparing against standards of known mono-, di-, and triglycerides.
Visualizations: Workflows and Pathways
Chemical Classification
This compound belong to the broad class of lipids and are specifically categorized as glycerolipids.
Caption: Hierarchical classification of this compound within the lipidome.
Experimental Workflow for Compositional Analysis
The following diagram illustrates a typical workflow for determining the fatty acid composition of a C14-26 glyceride sample.
Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis of glycerides via GC-FID.
Metabolic Pathway of Long-Chain Triglycerides
As long-chain triglycerides (LCTs), this compound follow a specific pathway for digestion and absorption in the small intestine.
Caption: Simplified metabolic pathway for the digestion and absorption of long-chain triglycerides.
References
"C14-26 glycerides" natural sources and derivation
An In-depth Technical Guide to the Natural Sources and Derivation of C14-26 Glycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
C14-26 glycerides are a class of synthetic waxes composed of a mixture of mono-, di-, and triglycerides where the fatty acid chains range in length from 14 to 26 carbon atoms. These glycerides are valued in the pharmaceutical, cosmetic, and personal care industries for their specific physical properties, such as their melting point, viscosity, and emollient characteristics. Their defined composition and batch-to-batch consistency make them reliable excipients and formulation aids. This technical guide provides a comprehensive overview of the natural sources of the constituent fatty acids and the detailed derivation processes involved in the synthesis of C14-26 glycerides.
Natural Sources of C14-C26 Fatty Acids
The primary feedstocks for the production of C14-26 glycerides are natural oils and fats derived from plant and animal sources. These triglycerides are hydrolyzed to yield a mixture of fatty acids, which are then fractionated to isolate the desired C14-C26 carbon chain lengths.
Plant-Based Oils
A variety of vegetable oils serve as abundant sources of C14 to C26 fatty acids. The specific composition of these oils can vary based on the plant species, growing conditions, and extraction methods. Key vegetable oil sources include:
-
Coconut Oil: Particularly rich in lauric acid (C12) and myristic acid (C14).
-
Palm Kernel Oil: Similar to coconut oil, it contains significant amounts of lauric and myristic acids.
-
Peanut Oil: A source for longer-chain fatty acids, including arachidic acid (C20), behenic acid (C22), and lignoceric acid (C24).
-
Rapeseed Oil (Canola Oil): Contains a notable amount of erucic acid (C22) in its high-erucic acid varieties.
-
Sunflower Oil: A common source of palmitic (C16) and stearic (C18) acids.
-
Soybean Oil: Contains palmitic and stearic acids, along with unsaturated C18 fatty acids that can be hydrogenated.
Animal-Based Fats
Animal fats, such as tallow (from beef and mutton), are also viable sources of long-chain saturated fatty acids, primarily palmitic acid and stearic acid.
Quantitative Data on Fatty Acid Composition
The fatty acid composition of various natural oils and fats is crucial for selecting the appropriate feedstock. The following table summarizes the typical percentage of C14-C26 fatty acids found in several common oils.
| Fatty Acid (Carbon:Double Bonds) | Coconut Oil (%) | Palm Kernel Oil (%) | Peanut Oil (%) | Rapeseed Oil (High Erucic) (%) | Sunflower Oil (%) | Soybean Oil (%) | Tallow (%) |
| Myristic Acid (14:0) | 16-21 | 14-18 | <0.1 | <0.2 | <0.2 | <0.2 | 2-3 |
| Palmitic Acid (16:0) | 7-10 | 6-10 | 8-14 | 2-6 | 5-8 | 10-12 | 24-32 |
| Stearic Acid (18:0) | 2-4 | 1-3 | 2-5 | 0.5-2 | 2-6 | 3-5 | 20-30 |
| Arachidic Acid (20:0) | <0.1 | <0.1 | 1-2 | 0.5-1 | 0.2-0.4 | 0.1-0.4 | <0.5 |
| Behenic Acid (22:0) | <0.1 | <0.1 | 2-4 | 0.5-2 | 0.5-1 | <0.1 | <0.1 |
| Erucic Acid (22:1) | - | - | <0.5 | 40-55 | - | - | - |
| Lignoceric Acid (24:0) | <0.1 | <0.1 | 1-2 | <0.5 | <0.1 | <0.1 | <0.1 |
| Nervonic Acid (24:1) | - | - | - | 1-2 | - | - | - |
Note: Values are approximate and can vary.
Derivation of C14-26 Glycerides
The industrial production of C14-26 glycerides is a multi-step process that begins with the extraction of triglycerides from natural sources, followed by a series of chemical modifications to isolate and re-esterify the desired fatty acid chains.
Step 1: Fat Splitting (Hydrolysis)
The initial step involves the hydrolysis of triglycerides from the chosen natural oil or fat into free fatty acids and glycerol. This is typically achieved through a high-pressure, high-temperature continuous process.
Experimental Protocol: High-Pressure Steam Splitting
-
Feedstock Preparation: The natural oil or fat is filtered to remove impurities.
-
Deaeration: The oil is deaerated under vacuum to prevent oxidation at high temperatures.
-
Hydrolysis: The oil is pumped into the bottom of a splitting tower while deionized water is pumped into the top. The tower is operated at a pressure of 50-60 bar and a temperature of 240-270°C.
-
Reaction: The counter-current flow of oil and water facilitates the hydrolysis of triglycerides into fatty acids and glycerol.
-
Separation: The resulting mixture is separated based on density. The lighter fatty acid layer is drawn from the top of the tower, while the heavier sweet water (glycerol and water) is removed from the bottom. Modern continuous splitting units can achieve a conversion rate of over 98%.[1]
-
Purification: The crude fatty acid mixture is dehydrated before proceeding to the next step.
Step 2: Fractional Distillation
The mixture of crude fatty acids obtained from fat splitting is separated into different fractions based on their chain length and boiling points.
Experimental Protocol: Vacuum Fractional Distillation
-
Preheating: The crude fatty acid mixture is preheated to 150-200°C.[1]
-
Distillation: The preheated mixture is fed into a packed or tray distillation column operated under a deep vacuum (2-10 mbar).[1] The low pressure reduces the boiling points of the fatty acids, preventing thermal degradation.
-
Fractionation: The column is heated, and the fatty acids vaporize at different temperatures according to their chain length. Lighter fractions (shorter chains) rise higher in the column, while heavier fractions (longer chains) remain lower.
-
Collection: The C14-C26 fatty acid fraction is collected at the appropriate level of the column. This process allows for the precise isolation of the desired chain lengths.
Step 3: Hydrogenation
To produce a saturated and stable final product, the unsaturated fatty acids within the C14-C26 fraction are hydrogenated. This process converts carbon-carbon double bonds into single bonds.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: A nickel-based catalyst is typically used for this process.
-
Reaction Setup: The C14-C26 fatty acid fraction is loaded into a high-pressure reactor (autoclave). The catalyst is added to the fatty acids.
-
Hydrogenation: The reactor is sealed, and hydrogen gas is introduced at a high pressure. The mixture is heated to a temperature typically ranging from 120°C to 200°C and agitated to ensure proper mixing.[2]
-
Monitoring: The reaction is monitored by measuring the iodine value (IV), which indicates the degree of unsaturation. The reaction is considered complete when the IV reaches a desired low level.
-
Catalyst Removal: Once the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.
Step 4: Esterification or Transesterification
The final step is the reaction of the saturated C14-C26 fatty acid mixture with glycerol to form the C14-26 glycerides. This can be achieved through either direct esterification or transesterification.
2.4.1. Direct Esterification
Experimental Protocol: Direct Esterification
-
Reactant Mixture: The hydrogenated C14-C26 fatty acid mixture and glycerol are charged into a reactor. An excess of one reactant may be used to drive the reaction to completion.
-
Catalyst: An acid catalyst, such as tin(II) chloride, or a solid acid catalyst may be added.
-
Reaction Conditions: The mixture is heated to a temperature between 160°C and 250°C under vacuum or with a nitrogen sparge to remove the water formed during the reaction.[3]
-
Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is stopped when the desired acid value is reached.
-
Purification: The resulting glyceride mixture is purified to remove any remaining catalyst and unreacted starting materials.
2.4.2. Transesterification
Transesterification can be used if the starting material is a hydrogenated oil (triglyceride) rather than free fatty acids. In this case, the fatty acids on the glycerol backbone are rearranged.
References
An In-Depth Technical Guide to the Structural Characteristics of Glycerides, C14-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerides, C14-26, identified by the CAS Number 68002-72-2, represent a complex mixture of esters derived from glycerol and a range of long-chain fatty acids with carbon backbones containing between 14 and 26 atoms.[1][2][3][4] This technical guide provides a comprehensive overview of the structural characteristics of this substance, including its chemical composition, physical properties, and the analytical methodologies used for its characterization. This information is critical for its application in various fields, including pharmaceuticals, cosmetics, and food science, where its properties as an emollient, emulsifier, and formulation excipient are highly valued.[3]
Chemical Structure and Composition
"this compound" is not a single chemical entity but rather a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance. Its fundamental structure consists of a glycerol backbone esterified with one, two, or three fatty acid molecules, forming monoglycerides, diglycerides, and triglycerides, respectively. Synonyms for this substance often include "(C14-C26) Trialkyl glyceride," indicating a prevalence of triglycerides in some commercial products.
The defining characteristic of this glyceride mixture is the carbon chain length of its constituent fatty acids, which ranges from myristic acid (C14) to cerotic acid (C26). The specific distribution of these fatty acids, as well as the ratio of mono-, di-, and triglycerides, can vary depending on the natural source (vegetable or animal fats) and the manufacturing process. These variations significantly influence the physical and chemical properties of the final product. The fatty acids within this range are typically saturated, leading to a solid or semi-solid consistency at room temperature.
A representative example of a monoglyceride that falls within this category is 2,3-dihydroxypropyl heptadecanoate (a C17 monoglyceride).
Physicochemical Properties
The physical properties of "this compound" are a composite of the properties of its individual components. Due to the long carbon chains of the constituent fatty acids, these glycerides are hydrophobic. The melting point and viscosity are highly dependent on the specific fatty acid composition and the degree of esterification. While a precise melting point is not available for the mixture, a representative C20 monoglyceride (2,3-dihydroxypropyl heptadecanoate) has a calculated boiling point of 464.2°C at 760 mmHg, a density of 0.963 g/cm³, and a refractive index of 1.468.
Table 1: Physicochemical Properties of a Representative C20 Monoglyceride
| Property | Value | Reference |
| Molecular Formula | C20H40O4 | |
| Molecular Weight | 344.53 g/mol | |
| Boiling Point | 464.2°C at 760 mmHg | |
| Density | 0.963 g/cm³ | |
| Refractive Index | 1.468 | |
| Flash Point | 149.3°C |
Synthesis of this compound
The industrial production of "this compound" typically involves the esterification of glycerol with a blend of C14 to C26 fatty acids. This reaction can be catalyzed by acids, bases, or enzymes (lipases). Another common method is the glycerolysis of fats and oils that are rich in the desired long-chain fatty acids. The choice of catalyst and reaction conditions (temperature, pressure, and stoichiometry of reactants) influences the final ratio of mono-, di-, and triglycerides.
Caption: General workflow for the synthesis of C14-26 glycerides.
Experimental Protocols for Characterization
A comprehensive analysis of "this compound" requires a combination of analytical techniques to determine its composition and purity.
Determination of Fatty Acid Composition by Gas Chromatography (GC)
This method is used to identify and quantify the individual fatty acids present in the glyceride mixture after their conversion to fatty acid methyl esters (FAMEs).
Protocol:
-
Saponification and Transesterification:
-
Weigh accurately about 100 mg of the glyceride sample into a reaction tube.
-
Add 2 mL of 0.5 M sodium hydroxide in methanol.
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution.
-
Add 2 mL of boron trifluoride-methanol solution and heat again for 2 minutes.
-
Add 2 mL of hexane and 1 mL of saturated sodium chloride solution, and shake vigorously.
-
Allow the layers to separate and collect the upper hexane layer containing the FAMEs.
-
-
Gas Chromatography (GC) Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-FATWAX UI).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 240°C at a rate of 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the FAMEs by comparing their retention times with those of known standards.
-
Quantify the relative amount of each fatty acid by peak area normalization.
-
Caption: Workflow for fatty acid profile analysis by GC-FID.
Analysis of Mono-, Di-, and Triglyceride Content by High-Performance Liquid Chromatography (HPLC)
This method separates the glyceride mixture into its mono-, di-, and triglyceride fractions.
Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent, such as a mixture of acetone and chloroform (1:1, v/v).
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Instrument: HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and acetone is commonly used.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to mono-, di-, and triglycerides by comparing their retention times with those of standards.
-
Quantify the amount of each glyceride class by peak area.
-
Determination of Saponification Value
The saponification value is a measure of the average molecular weight of the fatty acids in the glyceride mixture. A standard method for this determination is ASTM D5558.
Protocol (based on ASTM D5558):
-
Accurately weigh about 4-5 grams of the sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 0.5 N alcoholic potassium hydroxide solution.
-
Attach an air condenser and boil the mixture gently on a hot plate or water bath until the saponification is complete (usually about 1 hour).
-
Allow the flask to cool slightly and wash the inner side of the condenser with a small amount of distilled water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess potassium hydroxide with a standardized 0.5 N hydrochloric acid solution until the pink color disappears.
-
Perform a blank titration with all reagents except the sample.
-
Calculate the saponification value using the following formula: Saponification Value (mg KOH/g) = [(B - S) x N x 56.1] / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample (g)
-
Determination of Iodine Value
The iodine value indicates the degree of unsaturation (number of double bonds) in the fatty acid chains. For "this compound," which are primarily composed of saturated fatty acids, the iodine value is expected to be low.
Protocol (Wijs Method):
-
Accurately weigh a quantity of the sample into a flask.
-
Dissolve the sample in a suitable solvent like carbon tetrachloride or chloroform.
-
Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid).
-
Stopper the flask and allow it to stand in the dark for 30 minutes.
-
Add a potassium iodide solution and water.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
Perform a blank determination under the same conditions.
-
Calculate the iodine value.
Conclusion
"this compound" is a complex mixture of long-chain fatty acid esters of glycerol. Its structural characteristics, including the distribution of fatty acid chain lengths and the ratio of mono-, di-, and triglycerides, are crucial determinants of its physical and functional properties. A thorough characterization of this substance requires a suite of analytical techniques, including gas chromatography for fatty acid profiling and high-performance liquid chromatography for the separation of glyceride classes, alongside classic wet chemistry methods for determining saponification and iodine values. The detailed protocols provided in this guide offer a robust framework for the analysis of "this compound," enabling researchers and developers to better understand and utilize this versatile material in their applications.
References
An In-depth Technical Guide to Glycerides, C14-26 (CAS Number: 68002-72-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycerides, C14-26, a complex mixture of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbons. This material, identified by the CAS number 68002-72-2, is a versatile excipient derived from natural sources, such as vegetable oils and animal fats, and finds extensive application in the pharmaceutical, cosmetic, and food industries. Its primary functions include acting as an emulsifier, thickener, and a carrier for active ingredients.[1]
Physicochemical Properties
This compound are characterized by their hydrophobic nature.[1] The physical state of these glycerides at room temperature is dependent on their specific fatty acid composition, influencing their melting points and viscosities.[1] Due to their complex composition and decomposition at high temperatures, a definitive boiling point is not typically determined.
Table 1: Physicochemical Properties of this compound and Representative Long-Chain Triglycerides
| Property | Value for this compound | Representative Values for Long-Chain Triglycerides |
| Appearance | Waxy solid or paste | Waxy solids |
| Color | Off-white to yellowish | White to yellowish |
| Odor | Faint, fatty odor | Odorless to faint fatty odor |
| Melting Point (°C) | Variable (depends on composition) | Trisaturated C18 (Tristearin): ~72 °C |
| Boiling Point (°C) | Decomposes upon heating | Decomposes upon heating |
| Relative Density (g/cm³) | ~0.94 at 20°C | Generally in the range of 0.9-1.0 |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | Soluble in ethers, esters, and chlorinated hydrocarbons |
Toxicological Profile
This compound are generally considered to be non-toxic and are well-tolerated.[1] Safety assessments by regulatory bodies and organizations like the Cosmetic Ingredient Review (CIR) Expert Panel have consistently found triglycerides to be safe for their intended uses in cosmetics and other applications. They are not considered to be significant skin or eye irritants, nor are they classified as skin sensitizers. Given their long history of safe use in foods and topical products, the acute toxicity of these glycerides is considered to be very low.
Table 2: Summary of Toxicological Data for this compound and Similar Long-Chain Glycerides
| Endpoint | Result | Classification |
| Acute Oral Toxicity | Expected to be low; No specific LD50 data available for the mixture. Mono- and diglycerides show no acute toxic effects at practical doses. | Not Classified as Hazardous |
| Acute Dermal Toxicity | Expected to be very low; No specific LD50 data available. | Not Classified as Hazardous |
| Skin Irritation/Corrosion | Not expected to be an irritant. | Not Classified as Hazardous |
| Eye Irritation/Corrosion | Not expected to be an irritant. | Not Classified as Hazardous |
| Skin Sensitization | Not expected to be a sensitizer. | Not Classified as Hazardous |
| Genotoxicity | Not expected to be genotoxic. | Not Classified as Hazardous |
| Carcinogenicity | Not expected to be carcinogenic. | Not Classified as Hazardous |
Environmental Fate
This compound are considered to be readily biodegradable, which is a key environmental characteristic for ingredients used in consumer and industrial products.[1]
Table 3: Environmental Fate of this compound
| Parameter | Result |
| Biodegradability | Readily biodegradable |
Experimental Protocols
Acute Dermal Toxicity (OECD 402)
This test is designed to assess the adverse effects that may result from a single, short-term dermal exposure to a substance.
-
Principle: A single dose of the test substance is applied to the skin of experimental animals, typically rats or rabbits. The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.
-
Methodology:
-
A limit test is often performed first at a high dose level (e.g., 2000 mg/kg body weight).
-
The test substance is applied uniformly over a shaved area of the back of the animal.
-
The application site is covered with a porous gauze dressing for a 24-hour exposure period.
-
After 24 hours, the dressing and any residual test substance are removed.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
Acute Dermal Irritation/Corrosion (OECD 404)
This guideline is used to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.
-
Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is scored at specified intervals.
-
Methodology:
-
A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a shaved patch of skin on an albino rabbit.
-
The patch is covered with a gauze dressing for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is cleansed.
-
The skin reaction (erythema and edema) is evaluated and scored at 1, 24, 48, and 72 hours after patch removal.
-
Observations may continue for up to 14 days to assess the reversibility of the effects.
-
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye upon a single exposure.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.
-
Methodology:
-
A small amount (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye.
-
The eyelids are gently held together for a few seconds.
-
The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after application.
-
The reactions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized scale.
-
The duration of the observation period is sufficient to evaluate the reversibility of any effects.
-
Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This test is designed to determine the ultimate biodegradability of an organic compound by aerobic microorganisms.
-
Principle: The test substance is incubated in a mineral medium with an inoculum of aerobic microorganisms. The degradation is followed by measuring the amount of carbon dioxide produced over a 28-day period.
-
Methodology:
-
A known concentration of the test substance is added to a mineral salt medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
The test mixture is incubated in the dark under aerobic conditions at a constant temperature.
-
The CO2 evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or with an inorganic carbon analyzer.
-
The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount. A substance is considered "readily biodegradable" if it reaches a pass level of >60% within a 10-day window during the 28-day test.
-
Visualizations
Logical Relationship for Safety Assessment
Caption: Logical flow for the safety assessment of this compound.
Experimental Workflow for Dermal Irritation Testing
References
An In-Depth Technical Guide to C14-26 Glycerides in Pharmaceutical Sciences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Glycerides, C14-26," a class of lipid excipients crucial in modern drug development. It delves into their synonyms, physicochemical properties, and detailed experimental applications, offering a valuable resource for formulation scientists and researchers.
Understanding "this compound": Nomenclature and Synonyms
"this compound" is a general term for a group of substances that are esters of glycerol with fatty acids ranging in carbon chain length from 14 to 26. In scientific and commercial literature, these compounds are often referred to by various names. Understanding these synonyms is critical for a comprehensive literature search and material sourcing.
Common Synonyms and Identifiers:
-
Chemical Name: Long-chain glycerides[1]
-
CAS Number: 68002-72-2[1]
-
(C14-C26) Trialkyl glyceride [2]
-
2,3-dihydroxypropyl heptadecanoate (a representative monoglyceride)[2]
Commercially, specific blends of these glycerides are available under various trade names. These products offer well-defined and consistent physicochemical properties, making them ideal for pharmaceutical formulations. Two prominent examples are:
-
Precirol® ATO 5 (Glyceryl Palmitostearate): A mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids.[3]
-
Gelucire® 43/01 (Hard Fat): A blend of saturated triglycerides of different fatty acids, primarily C12, C16, and C18.
Physicochemical Properties for Formulation Development
The utility of C14-26 glycerides in drug delivery stems from their specific physicochemical properties. These properties, particularly their melting point and hydrophobicity, are leveraged to control drug release, enhance solubility, and improve the stability of formulations.
| Property | Precirol® ATO 5 (Glyceryl Palmitostearate) | Gelucire® 43/01 (Hard Fat) | General "this compound" |
| Appearance | Powder | Semi-solid block or pellets | Waxy solid |
| Melting Range (°C) | 50 - 60 | 42 - 45 | Varies depending on specific fatty acid composition |
| HLB Value | ~2 | 1 | Low |
| Composition | Mono-, di-, and triglycerides of C16 and C18 fatty acids | Mono-, di-, and triglycerides of fatty acids (C8-C18) | Esters of glycerol and C14-26 fatty acids |
| Key Functionalities | Modified release matrix former, lubricant, taste-masking agent | Matrix-forming agent for sensitive APIs, viscosity-increasing agent | Emulsifying and thickening properties |
| Regulatory Status | GRAS (Generally Recognized as Safe) | Precedence of use in approved pharmaceutical products | Generally non-toxic and biodegradable |
Experimental Protocols and Applications in Drug Delivery
C14-26 glycerides are versatile excipients employed in a variety of pharmaceutical manufacturing processes to achieve specific drug delivery profiles. Below are detailed methodologies for some of their key applications.
Sustained-Release Matrix Tablets via Melt Granulation
Melt granulation is a solvent-free technique used to produce granules for tablets with a controlled-release profile. Precirol® ATO 5 is an excellent matrix-forming agent for this purpose.
Experimental Protocol:
-
Melting the Lipid Matrix: Precirol® ATO 5 is melted in a suitable vessel (e.g., a porcelain dish) on a water bath maintained at a temperature approximately 15-20°C above its melting point (around 75°C).
-
Drug Incorporation: The active pharmaceutical ingredient (API) is gradually added to the molten lipid with continuous stirring to ensure a homogenous dispersion.
-
Solidification and Milling: The molten mixture is allowed to cool and solidify at room temperature. The solidified mass is then pulverized using a mortar and pestle and sieved to obtain granules of the desired particle size.
-
Tableting: The resulting granules are then blended with other excipients if necessary (e.g., glidants, lubricants) and compressed into tablets using a tablet press.
The release rate of the drug from the matrix can be modulated by varying the concentration of Precirol® ATO 5.
References
C14-26 Trialkyl Glycerides: A Technical Guide to Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and toxicological data for C14-26 trialkyl glycerides. The information is primarily derived from the findings of the Cosmetic Ingredient Review (CIR) Expert Panel, which has assessed the safety of a broad category of trialkyl and dialkyl glycerides used in cosmetics. While specific data for C14-26 trialkyl glycerides is limited, the CIR's group assessment provides a robust framework for evaluating their safety. The experimental protocols detailed herein are based on internationally recognized OECD guidelines, which represent the standard methodologies for toxicological testing.
Data Presentation: Quantitative Toxicology
The safety of trialkyl glycerides has been substantiated through a variety of toxicological studies. The available quantitative data is summarized below.
Acute Toxicity
The acute toxicity of various trialkyl glycerides has been evaluated via oral and dermal routes. The results consistently indicate a low order of acute toxicity.
Table 1: Acute Oral Toxicity Data for Trialkyl Glycerides
| Test Substance | Species | Route | LD50 |
| Triheptanoin | Mouse | Oral | > 5 g/kg |
| Triethylhexanoin | Rat | Oral | > 48 g/kg |
| Triisostearin | Mouse, Rat | Oral | > 2 g/kg |
| Triolein | Mouse | Oral | > 2 g/kg |
| MLCT Oil | Rat | Oral | > 5 g/kg |
Table 2: Acute Dermal Toxicity Data for Trialkyl Glycerides
| Test Substance | Species | Route | LD50 |
| Triheptanoin | Rat | Dermal | > 2 g/kg |
| Tristearin | Rat | Dermal | > 2 g/kg |
Data sourced from the Amended Safety Assessment of Triglycerides as Used in Cosmetics by the CIR Expert Panel.
Skin and Eye Irritation
Dermal Sensitization
The potential for dermal sensitization (allergic contact dermatitis) of trialkyl glycerides has been evaluated. The CIR Expert Panel's review of the available data indicates that these ingredients are not considered to be sensitizers.
Genotoxicity
Genotoxicity studies, such as the bacterial reverse mutation assay (Ames test), are a critical component of safety assessment. While the CIR report for the broader triglyceride group confirms a lack of genotoxic concern, specific results for C14-26 trialkyl glycerides are not individually detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for key toxicological endpoints, based on standard OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[1][2][3][4][5]
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category.
-
Test Animals: Typically, rats are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose.
-
Dosage Levels: Pre-defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is estimated based on the observed mortality, and the substance is classified according to its toxicity.
Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to the skin of a single animal in a stepwise manner to avoid severe reactions.
-
Test Animals: Albino rabbits are the preferred species.
-
Application: A small amount (0.5 mL for liquids, 0.5 g for solids) of the test substance is applied to a shaved patch of skin under a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and an irritation index is calculated to classify the substance.
Eye Irritation/Corrosion (OECD 405)
This method evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.
-
Test Animals: Albino rabbits are typically used.
-
Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is applied.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.
-
Scoring: Ocular lesions are scored to determine the level of irritation and the reversibility of the effects.
Dermal Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)
This test is designed to assess the potential of a substance to induce skin sensitization.
-
Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a response.
-
Test Animals: Guinea pigs are used.
-
Induction Phase: The test substance is administered intradermally with an adjuvant (Freund's Complete Adjuvant) and also topically to the same area.
-
Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive site.
-
Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours. The incidence and severity of the reactions in the test group are compared to a non-sensitized control group.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to detect gene mutations induced by a chemical.
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a rat liver fraction, S9) to mimic mammalian metabolism.
-
Procedure: The bacteria, test substance, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium.
-
Endpoint: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.
Mandatory Visualizations
Cosmetic Ingredient Safety Assessment Workflow
The following diagram illustrates the logical workflow of a typical safety assessment for a cosmetic ingredient, as conducted by bodies such as the Cosmetic Ingredient Review (CIR).
Caption: Logical workflow of a cosmetic ingredient safety assessment.
Signaling Pathway for Skin Sensitization
The following diagram illustrates a simplified adverse outcome pathway (AOP) for skin sensitization, a key toxicological endpoint.
Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 4. oecd.org [oecd.org]
- 5. search.library.doc.gov [search.library.doc.gov]
An In-depth Technical Guide on the Hydrophobic Nature of "Glycerides, C14-26"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrophobic characteristics of "Glycerides, C14-26," a complex lipid mixture frequently employed in pharmaceutical formulations. Understanding the inherent hydrophobicity of this excipient is critical for its effective application in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Introduction to this compound
"this compound" (CAS No. 68002-72-2) is a mixture of mono-, di-, and triglycerides derived from fatty acids with carbon chain lengths ranging from 14 to 26.[1][2][3] These long-chain glycerides are characterized by their pronounced hydrophobic (lipophilic) nature, which makes them excellent vehicles for lipophilic drugs. Their composition can vary depending on the natural source, which is typically vegetable oils or animal fats.[1] The primary fatty acids in this range include myristic acid (C14), palmitic acid (C16), stearic acid (C18), arachidic acid (C20), behenic acid (C22), lignoceric acid (C24), and cerotic acid (C26).
The hydrophobicity of these glycerides is a direct consequence of their long, nonpolar aliphatic chains. This property governs their emulsifying and thickening capabilities in various formulations and their role as carriers that can enhance the absorption of APIs.[1]
Physicochemical Properties and Hydrophobicity
The hydrophobicity of a substance can be quantified using several parameters, most notably the partition coefficient (logP) and water solubility. A higher logP value and lower water solubility are indicative of greater hydrophobicity. For "this compound," the overall hydrophobicity is a composite of the properties of its constituent glycerides.
Table 1: Physicochemical Properties of Saturated Fatty Acids in the C14-C26 Range
| Fatty Acid | Carbon Chain | Molecular Formula | LogP | Water Solubility (at 20-25°C) |
| Myristic Acid | C14 | C₁₄H₂₈O₂ | 6.11 | 20 mg/L |
| Palmitic Acid | C16 | C₁₆H₃₂O₂ | 7.17 | 7.2 mg/L |
| Stearic Acid | C18 | C₁₈H₃₆O₂ | 8.23 | Insoluble |
| Arachidic Acid | C20 | C₂₀H₄₀O₂ | 9.29 (estimated) | Practically insoluble |
| Behenic Acid | C22 | C₂₂H₄₄O₂ | 10.35 (estimated) | Insoluble |
| Lignoceric Acid | C24 | C₂₄H₄₈O₂ | 11.40 (estimated) | 5.9 x 10⁻⁶ mg/L (estimated) |
| Cerotic Acid | C26 | C₂₆H₅₂O₂ | 12.46 (estimated) | Negligible |
Note: The logP values for fatty acids with chain lengths greater than C18 are estimated based on the trend of increasing lipophilicity with chain length. The water solubility of their corresponding triglycerides is significantly lower than that of the free fatty acids.
The esterification of these fatty acids with a glycerol backbone to form triglycerides further increases their molecular weight and hydrophobicity, rendering them virtually insoluble in water.
Relationship between Acyl Chain Length and Hydrophobicity
The primary determinant of the hydrophobic nature of "this compound" is the length of the fatty acid chains. A longer alkyl chain results in a larger nonpolar surface area, leading to a more pronounced hydrophobic character. This relationship is clearly demonstrated by the increasing logP values and decreasing water solubility as the carbon number of the fatty acid increases, as shown in Table 1.
References
A Comprehensive Technical Guide to C14-26 Glycerides (Hard Fat) in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glycerides, C14-26, commonly known in the pharmaceutical industry as Hard Fat or Adeps Solidus. These excipients are critical components in various dosage forms, particularly in suppository and pessary formulations, and are increasingly utilized in oral solid dosage forms for controlled release and taste-masking applications. This document details their physicochemical properties, analytical testing methodologies, and functional applications in drug product development.
Physicochemical Properties and Specifications
Hard fats are complex mixtures of mono-, di-, and triglycerides derived from the esterification of glycerin with saturated fatty acids, primarily with carbon chain lengths ranging from C14 to C26. The specific composition and ratio of these glycerides, along with the fatty acid distribution, determine the material's physical and functional properties. These properties are tightly controlled by manufacturers to ensure batch-to-batch consistency and reliable performance in pharmaceutical formulations. Key physicochemical parameters are summarized in the tables below, with data compiled from various pharmacopeias and leading excipient suppliers.
Table 1: Pharmacopeial Specifications for Hard Fat
| Parameter | USP/NF Specification | Method Reference |
| Melting Range | 27°C to 44°C (The melting temperature does not differ by more than 2°C from the nominal value stated on the label) | USP <741> |
| Acid Value | Not more than 1.0 | USP <401> |
| Hydroxyl Value | Not more than 70 | USP <401> |
| Iodine Value | Not more than 7.0 | USP <401> |
| Saponification Value | Between 215 and 255 | USP <401> |
| Unsaponifiable Matter | Not more than 3.0% | USP <401> |
| Alkaline Impurities | Not more than 0.15 mL of 0.01 N HCl is required for neutralization | USP <401> |
| Residue on Ignition | Not more than 0.05% | USP <281> |
Table 2: Typical Physicochemical Properties of Commercial Hard Fat Grades
| Trade Name (Manufacturer) | Melting Range (°C) | Hydroxyl Value (mg KOH/g) | Key Features |
| Suppocire® AM (Gattefossé) | 34 - 36 | < 10 | Versatile base, good for acidic APIs[1] |
| Suppocire® AML (Gattefossé) | 34 - 38 | < 10 | Contains lecithin, facilitates high drug loading[2] |
| Suppocire® NB (Gattefossé) | 35 - 39 | 20 - 30 | High mechanical resistance, produces harder suppositories[3] |
| Witepsol® H5 (IOI Oleo) | 34 - 36 | max. 5 | Low hydroxyl value, suitable for moisture-sensitive drugs[4] |
| Witepsol® H15 (IOI Oleo) | 33.5 - 35.5 | 5 - 15 | Low hydroxyl value[4] |
| Witepsol® W25 (IOI Oleo) | 33.5 - 35.5 | 20 - 30 | Higher hydroxyl value, good emulsifying properties |
| Witepsol® W35 (IOI Oleo) | 33.5 - 35.5 | 40 - 50 | Higher hydroxyl value, good emulsifying properties |
| Witepsol® S55 (IOI Oleo) | 33.5 - 35.5 | 50 - 65 | Contains emulsifiers for enhanced dispersibility |
| Witepsol® E75 (IOI Oleo) | 37 - 39 | 30 - 40 | Higher melting point, for use with melting point depressing APIs |
Experimental Protocols for Characterization
Accurate characterization of hard fat is essential for formulation development and quality control. The following are detailed methodologies for key analytical tests.
Determination of Melting Range (Capillary Method - USP <741>)
Principle: This method determines the temperature range over which the hard fat transitions from a solid to a liquid state.
Apparatus:
-
Melting range apparatus (e.g., oil bath or metal block)
-
Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)
-
Calibrated thermometer or temperature probe
Procedure:
-
Sample Preparation: Gently crush the hard fat sample to a fine powder.
-
Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2.5-3.5 mm by tapping the bottom of the tube on a hard surface.
-
Measurement:
-
Insert the charged capillary into the heating block of the apparatus.
-
Heat the block at a constant rate of 1 ± 0.5 °C per minute, starting at a temperature about 5°C below the expected melting point.
-
Record the temperature at which the substance is observed to collapse against the side of the capillary tube as the onset of melting.
-
Record the temperature at which the sample becomes completely liquid as the clear point.
-
The melting range is the interval between the onset and the clear point.
-
Determination of Acid Value (USP <401>)
Principle: The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.
Reagents:
-
Toluene or a mixture of equal volumes of alcohol and ether, neutralized to phenolphthalein.
-
0.1 N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), accurately standardized.
-
Phenolphthalein TS (Test Solution).
Procedure:
-
Accurately weigh about 10 g of the hard fat sample into a flask.
-
Add 50 mL of the neutralized solvent mixture and warm gently if necessary to dissolve the sample.
-
Add 1 mL of phenolphthalein TS.
-
Titrate with 0.1 N KOH or NaOH until a faint pink color persists for at least 30 seconds.
-
Calculation:
-
Acid Value = (V × N × 56.11) / W
-
Where:
-
V = volume of titrant (mL)
-
N = normality of the titrant
-
56.11 = molecular weight of KOH
-
W = weight of the sample (g)
-
-
Determination of Hydroxyl Value (USP <401>)
Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance, determined by acetylation.
Reagents:
-
Pyridine-acetic anhydride reagent (3:1 v/v).
-
0.5 N Alcoholic Potassium Hydroxide (KOH), accurately standardized.
-
0.5 N Hydrochloric Acid (HCl), accurately standardized.
-
Phenolphthalein TS.
Procedure:
-
Accurately weigh an appropriate amount of the sample into a flask.
-
Add 5.0 mL of the pyridine-acetic anhydride reagent.
-
Heat the flask on a steam bath for 1 hour.
-
Add 10 mL of water and heat for another 10 minutes.
-
Cool the flask and add 25 mL of neutralized n-butanol.
-
Add 1 mL of phenolphthalein TS and titrate with 0.5 N alcoholic KOH.
-
Perform a blank determination under the same conditions.
-
Calculation:
-
Hydroxyl Value = [((B - S) × N × 56.11) / W] + Acid Value
-
Where:
-
B = volume of titrant for the blank (mL)
-
S = volume of titrant for the sample (mL)
-
N = normality of the alcoholic KOH
-
56.11 = molecular weight of KOH
-
W = weight of the sample (g)
-
-
Determination of Saponification Value (USP <401>)
Principle: The saponification value is the number of milligrams of potassium hydroxide required to neutralize the free acids and saponify the esters in one gram of the substance.
Reagents:
-
0.5 N Alcoholic Potassium Hydroxide (KOH), accurately standardized.
-
0.5 N Hydrochloric Acid (HCl), accurately standardized.
-
Phenolphthalein TS.
Procedure:
-
Accurately weigh about 2 g of the sample into a flask.
-
Add 25.0 mL of 0.5 N alcoholic KOH.
-
Reflux for 30 minutes on a steam bath.
-
Cool and add 1 mL of phenolphthalein TS.
-
Titrate the excess KOH with 0.5 N HCl.
-
Perform a blank determination.
-
Calculation:
-
Saponification Value = ((B - S) × N × 56.11) / W
-
Where:
-
B = volume of titrant for the blank (mL)
-
S = volume of titrant for the sample (mL)
-
N = normality of the HCl
-
56.11 = molecular weight of KOH
-
W = weight of the sample (g)
-
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides detailed information on melting behavior, polymorphism, and crystallization.
Apparatus:
-
Differential Scanning Calorimeter with a cooling accessory.
-
Hermetically sealed aluminum pans.
Procedure:
-
Accurately weigh 5-10 mg of the hard fat sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting transition (e.g., 0°C to 60°C).
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10 °C/min) to observe crystallization behavior.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, peak melting temperature, and enthalpy of fusion. The cooling curve provides information on the crystallization onset and peak temperatures.
Logical and Experimental Workflows
The selection and application of a specific grade of hard fat are guided by the properties of the active pharmaceutical ingredient (API) and the desired characteristics of the final dosage form.
Excipient Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate hard fat grade for a suppository formulation.
Caption: Workflow for selecting a suitable hard fat excipient.
Experimental Workflow for Fatty Acid Composition Analysis
The fatty acid composition of hard fats can be determined by gas chromatography (GC) after conversion of the fatty acids to their more volatile methyl esters (FAMEs).
Caption: Workflow for FAME analysis of hard fats by GC.
Applications in Pharmaceutical Formulations
The primary application of hard fats is as a base for suppositories and pessaries. Their utility stems from their solid state at room temperature, which allows for ease of manufacturing and handling, and their sharp melting profile around body temperature, which ensures the release of the API upon administration.
-
Suppository and Pessary Bases: Hard fats provide the necessary structure and release characteristics for rectally and vaginally administered drugs. The choice of a specific grade depends on the API's properties and the desired release profile. For instance, grades with higher hydroxyl values can aid in the emulsification and dispersion of hydrophilic APIs.
-
Oral Solid Dosage Forms: In recent years, hard fats have been employed in oral formulations.
-
Sustained Release: They can be used as a matrix-forming agent in tablets, prepared by melt granulation or hot-melt extrusion, to control the release of the API.
-
Taste Masking: The lipid matrix can encapsulate bitter APIs, preventing their interaction with taste buds.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Hard fats are a key component in the formulation of these lipid-based nanoparticles, which can enhance the oral bioavailability of poorly soluble drugs.
-
Conclusion
This compound, or hard fats, are versatile and well-characterized excipients with a long history of safe use in pharmaceutical products. A thorough understanding of their physicochemical properties and the application of appropriate analytical techniques are crucial for the successful development of robust and effective drug delivery systems. This guide provides a foundational resource for researchers and formulation scientists working with these important lipid-based excipients.
References
The Unseen Architects of Texture: An In-depth Technical Guide to the Initial Discovery and History of C14-26 Glycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the lexicon of modern cosmetic and pharmaceutical sciences, the term "C14-26 glycerides" designates a specific mixture of mono-, di-, and triglycerides with fatty acid chains ranging from 14 to 26 carbon atoms. While this precise nomenclature is a relatively recent development, the history of its components is a centuries-long journey through the annals of chemistry, charting the course from the rudimentary analysis of natural fats to the sophisticated synthesis of tailored functional ingredients. This technical guide elucidates the historical progression of scientific understanding and technological advancements that have culminated in the C14-26 glycerides utilized today as emollients, thickening agents, and stabilizers in a myriad of formulations. This is not a story of a singular discovery but rather an evolution in the comprehension and manipulation of lipids.
The Foundational Era: Unraveling the Nature of Fats and Oils
The story of C14-26 glycerides begins with the fundamental discoveries that defined the chemical nature of fats and oils. In the late 18th and early 19th centuries, pioneering chemists began to dismantle the long-held belief that fats were simple, uniform substances.
A pivotal moment came in 1783 when Swedish-German chemist Carl Wilhelm Scheele first isolated a sweet-tasting substance from olive oil by heating it with lead oxide. He named this substance "the sweet principle of fat."[1] This was the first recorded isolation of what would later be known as glycerol.
Building upon Scheele's work, the French chemist Michel-Eugène Chevreul conducted extensive research on fats and soaps in the early 19th century. In 1811, he named Scheele's discovery "glycerin" (from the Greek glykys, meaning sweet).[2] Chevreul's meticulous work, published in his renowned "Recherches chimiques sur les corps gras d'origine animale" (1823), established that fats are composed of glycerol and fatty acids. He was the first to isolate and name several fatty acids, including stearic and palmitic acid, which fall within the C14-26 range.[3]
dot```dot digraph "Foundational_Discoveries" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.7]; edge [arrowsize=0.7, penwidth=1.0];
subgraph "cluster_18th_Century" { label="18th Century"; style="rounded"; bgcolor="#F1F3F4"; "Scheele" [label="Carl Wilhelm Scheele\n(1783)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_19th_Century" { label="19th Century"; style="rounded"; bgcolor="#F1F3F4"; "Chevreul" [label="Michel-Eugène Chevreul\n(1811-1823)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Berthelot" [label="Marcellin Berthelot\n(1854)", fillcolor="#FBBC05", fontcolor="#202124"]; }
"Natural_Fats" [label="Natural Fats & Oils\n(e.g., Olive Oil)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Glycerol" [label="Glycerol\n('Sweet Principle of Fat')", fillcolor="#FFFFFF", fontcolor="#202124"]; "Fatty_Acids" [label="Fatty Acids\n(e.g., Palmitic, Stearic)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Triglycerides" [label="Triglycerides\n(Esters of Glycerol & Fatty Acids)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Natural_Fats" -> "Scheele" [label=" isolates"]; "Scheele" -> "Glycerol"; "Natural_Fats" -> "Chevreul" [label=" investigates"]; "Chevreul" -> "Fatty_Acids"; "Chevreul" -> "Glycerol" [style=dashed]; "Glycerol" -> "Berthelot"; "Fatty_Acids" -> "Berthelot"; "Berthelot" -> "Triglycerides" [label=" synthesizes"]; }
The synthesis of these tailored glycerides typically involves the direct esterification of glycerol with a specific blend of fatty acids, often obtained from the fractional distillation of hydrolyzed natural oils. Interesterification, a process that rearranges the fatty acids on the glycerol backbone, is another method used to modify the properties of fats and create specific triglyceride structures.
Standardization and the Advent of "C14-26 Glycerides"
The term "C14-26 glycerides" itself is a product of the need for standardized nomenclature in the cosmetics industry. The International Nomenclature of Cosmetic Ingredients (INCI) system was established in the early 1970s by the Cosmetic, Toiletry, and Fragrance Association (now the Personal Care Products Council) to create a uniform and internationally recognized system for naming cosmetic ingredients.
The INCI name "C14-26 glycerides" provides a clear and concise description of the ingredient's chemical composition, specifically the range of fatty acid chain lengths esterified to the glycerol backbone. This standardization is crucial for regulatory compliance, product formulation, and consumer transparency.
Conclusion
The initial discovery and history of "C14-26 glycerides" is not a tale of a single eureka moment but a testament to the incremental and collaborative nature of scientific progress. From the foundational discoveries of glycerol and fatty acids to the development of sophisticated analytical and synthetic techniques, the journey to modern-day C14-26 glycerides has been a long and intricate one. This evolution has been driven by a continuous quest for a deeper understanding of the chemical world and the practical need for functional ingredients with tailored properties. Today, C14-26 glycerides stand as a testament to this rich history, serving as versatile and indispensable components in a vast array of cosmetic and pharmaceutical products, their unseen presence shaping the textures and experiences of our daily lives.
References
Methodological & Application
Analytical methods for "Glycerides, C14-26" characterization
An essential component of pharmaceutical formulation development, particularly for poorly soluble compounds, involves the use of glycerides, C14-26, which are esters of glycerol with fatty acids ranging from 14 to 26 carbon atoms.[1] A thorough characterization of these glycerides is critical for ensuring product quality, stability, and performance. This involves determining the composition of mono-, di-, and triglycerides, as well as the fatty acid profile.[1] A variety of analytical techniques are employed for this purpose, each providing unique insights into the structure and purity of these compounds.
This document provides detailed application notes and protocols for the characterization of C14-26 glycerides using chromatographic, spectroscopic, and thermal analysis techniques.
Chromatographic Methods
Chromatography is a cornerstone for separating and quantifying the components of glyceride mixtures. Gas chromatography is primarily used for fatty acid profiling after derivatization, while liquid chromatography is preferred for analyzing intact glycerides.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is the standard method for determining the fatty acid composition of glycerides.[2][3] Since glycerides themselves are not sufficiently volatile for GC analysis, they must first be converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called transesterification.[4]
Experimental Protocol: Transesterification of Glycerides to FAMEs
This protocol describes an acid-catalyzed method for preparing FAMEs from a C14-26 glyceride sample for GC analysis.
Reagents and Materials:
-
Glyceride sample (approx. 25 mg)
-
Methanolic HCl (approx. 2 M): Prepared by slowly adding 2 mL of acetyl chloride to 18 mL of methanol. Caution: This reaction is highly exothermic.
-
n-Heptane (HPLC grade)
-
Deionized water
-
Reaction vial with PTFE-lined cap
-
Heating block
-
Autosampler vial for GC
Procedure:
-
Accurately weigh about 25 mg of the glyceride sample into a reaction vial.
-
Add 2 mL of the methanolic HCl reagent to the vial.
-
Securely cap the vial and heat the mixture at 80°C for 20 minutes in a heating block.
-
Allow the reaction vial to cool to room temperature.
-
Add 2 mL of n-heptane (extraction solvent) and 2 mL of deionized water to the vial.
-
Shake the vial vigorously for 30 seconds and then allow the layers to separate. The FAMEs will partition into the upper n-heptane layer.
-
Carefully transfer approximately 1 mL of the upper heptane layer into a GC autosampler vial for analysis.
Workflow for GC-FAME Analysis
Caption: Workflow for Fatty Acid Analysis by Gas Chromatography.
Data Presentation: Typical GC Parameters for FAME Analysis
| Parameter | Typical Setting | Reference |
| Column | Fused silica capillary column (e.g., Omegawax, SP2560) | |
| Column Dimensions | 30-100 m length, 0.25-0.53 mm ID, 0.2-0.5 µm film thickness | |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1 mL/min (constant flow) | |
| Injection Mode | Split/Splitless | |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min) | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| FID Temperature | 250°C - 300°C | |
| MS Source Temp. | 230°C | |
| MS Quad Temp. | 150°C |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of intact mono-, di-, and triglycerides, avoiding the need for derivatization. This method separates glycerides based on their equivalent carbon number (ECN), with smaller ECN molecules eluting first. Due to the lack of a strong UV chromophore in glycerides, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index Detectors (RID) are commonly used.
Experimental Protocol: RP-HPLC for Intact Glyceride Analysis
This protocol provides a general method for the characterization of C14-26 glyceride profiles in a formulation.
Reagents and Materials:
-
Glyceride sample or formulation
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
-
Hexane (HPLC grade)
-
Sample vials
Procedure:
-
Sample Preparation: Accurately weigh a portion of the sample. If it is a complex matrix like a cream, perform a solvent extraction (e.g., with a hexane/isopropanol mixture) to isolate the lipid fraction. For simpler oil-based samples, a direct dilution in a suitable solvent (e.g., isopropanol/acetonitrile) may be sufficient.
-
Filtration: Filter the prepared sample solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the sample into the HPLC system.
Data Presentation: Typical HPLC Parameters for Glyceride Analysis
| Parameter | Typical Setting | Reference |
| Column | C18 Reversed-Phase Column (e.g., Waters Symmetry, Accucore) | |
| Column Dimensions | 150 mm length, 4.6 mm ID, 3.5 µm particle size | |
| Mobile Phase | Gradient of Acetonitrile and Water, or Isopropanol/Hexane/Acetonitrile | |
| Flow Rate | 0.3 - 1.0 mL/min | |
| Column Temperature | 30 - 40°C | |
| Injection Volume | 5 - 20 µL | |
| Detector | ELSD, CAD, or RID |
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation of glycerides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 13C NMR, is a powerful non-destructive technique for determining the structure of glycerides. It can provide detailed information on:
-
The degree of unsaturation.
-
The distribution of fatty acids between the primary (sn-1,3) and secondary (sn-2) positions on the glycerol backbone.
-
The presence of cis-trans isomers.
Experimental Protocol: Sample Preparation for NMR Analysis
Procedure:
-
Dissolve an accurately weighed amount of the purified glyceride sample (typically 5-50 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra as needed for full structural assignment.
Logical Diagram: Information from NMR
Caption: Structural insights gained from NMR spectroscopy.
Mass Spectrometry (MS)
When coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry provides definitive identification of glyceride species by furnishing molecular weight and fragmentation data. This is crucial for identifying specific fatty acids in FAMEs analysis or for characterizing individual triacylglycerol species in LC analysis.
Thermal Analysis
Thermal analysis techniques are used to study the physical properties of glycerides as a function of temperature, which is critical for pharmaceutical formulation and stability studies.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, crystallization behavior, and polymorphism. This information is vital for understanding the physical stability of glyceride-based formulations.
Experimental Protocol: DSC Analysis of a Glyceride Sample
Procedure:
-
Accurately weigh 3-10 mg of the glyceride sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) over a temperature range relevant to the sample's expected melting point.
-
Record the heat flow versus temperature to obtain the DSC thermogram, noting the onset temperature and peak maximum of any endothermic (melting) or exothermic (crystallization) events.
Data Presentation: Key Parameters from Thermal Analysis
| Parameter | Description | Importance |
| Melting Point (°C) | Temperature at which the glyceride transitions from solid to liquid. | A key quality control parameter for identity and purity. |
| Heat of Fusion (J/g) | Energy required to melt the sample. | Related to the degree of crystallinity. |
| Crystallization Temp. (°C) | Temperature at which the glyceride crystallizes from the melt upon cooling. | Important for understanding solidification behavior in formulations. |
| Polymorphism | The ability to exist in multiple crystalline forms, each with a different melting point. | Can significantly impact the stability and bioavailability of a drug product. |
References
Application Note: Analysis of C14-26 Glycerides by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerides, comprised of a glycerol backbone esterified with fatty acids, are a diverse class of lipids playing crucial roles in energy storage, cell membrane structure, and signaling. The C14-26 range of glycerides, encompassing both saturated and unsaturated long-chain and very-long-chain fatty acids, is of significant interest in various fields, including nutrition, metabolic research, and drug development. Accurate and reliable quantification of these glycerides is essential for understanding their physiological and pathological roles.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids derived from glycerides. Due to the low volatility of intact glycerides, a derivatization step is necessary to convert the constituent fatty acids into more volatile fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the analysis of C14-26 glycerides using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
This section details the step-by-step methodology for the analysis of C14-26 glycerides. The overall workflow involves lipid extraction, hydrolysis of glycerides and derivatization to FAMEs, followed by GC-MS analysis.
Materials and Reagents
-
Solvents: Chloroform, Methanol, Hexane (or Heptane), all HPLC or GC grade
-
Reagents:
-
Butylated hydroxytoluene (BHT)
-
Potassium chloride (KCl)
-
Methanolic HCl (3 M)
-
Sodium chloride (NaCl)
-
Internal Standard (e.g., Pentadecanoic acid, C15:0)
-
FAME standards (for calibration)
-
Protocol 1: Lipid Extraction (Folch Method)
-
Sample Homogenization: Weigh 10-50 mg of the sample (e.g., tissue, cells) into a 2.0 mL microcentrifuge tube containing a 3-mm stainless steel ball bearing. Freeze the sample in liquid nitrogen and homogenize using a lab shaker or vortexer.[1]
-
Solvent Addition: Prepare an extraction solvent of 2:1 chloroform/methanol containing 0.01% (w/v) BHT and the internal standard (e.g., 10 µg/mL pentadecanoic acid). Add 1000 µL of this extraction solvent to the homogenized sample.[1]
-
Vortexing: Cap the tube and vortex thoroughly for 3 minutes.[1]
-
Phase Separation: Add 333 µL of 0.88% (w/v) KCl in water, cap the tube, and vortex carefully. Centrifuge for 10 minutes at 13,500 x g at room temperature.[1]
-
Lipid Collection: Two phases will form. The lower chloroform/methanol layer contains the lipids. Carefully collect this lower layer and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a speed vacuum concentrator. The dried lipid extract can be stored at -80°C until derivatization.[1]
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed transesterification to convert the fatty acids from the glycerides into their corresponding methyl esters.
-
Reagent Preparation: Prepare a 1 M methanolic HCl solution by mixing 20 mL of methanol with 10 mL of 3 M methanolic HCl.
-
Reaction: Add 1 mL of the 1 M methanolic HCl reagent to the dried lipid extract. Cap the tube tightly.
-
Incubation: Heat the tubes in an 80°C water bath for 1 hour.
-
Cooling: Remove the tubes from the water bath and allow them to cool to room temperature before opening.
-
Extraction of FAMEs: Add 150 µL of hexane (or isooctane) and 1 mL of 0.9% (w/v) NaCl in water. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge for 10 minutes at 1,500 x g.
-
Sample Collection: The upper hexane layer contains the FAMEs. Carefully transfer approximately 100 µL of this top layer to a GC autosampler vial with an insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of C14-26 FAMEs. These may need to be optimized for specific instruments and applications.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-550 |
| Solvent Delay | 3.5 min |
Data Presentation
Quantitative analysis is performed by creating a calibration curve for each FAME of interest using certified standards. The concentration of each fatty acid in the sample is then determined by comparing its peak area to the calibration curve and correcting for the internal standard.
Table 2: Expected Retention Times and Characteristic Ions for Selected C14-C26 FAMEs
| Fatty Acid Methyl Ester | Abbreviation | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl myristate | C14:0 | ~18.5 | 242 | 74, 87, 143, 199 |
| Methyl palmitate | C16:0 | ~22.0 | 270 | 74, 87, 143, 227 |
| Methyl stearate | C18:0 | ~25.0 | 298 | 74, 87, 143, 255 |
| Methyl arachidate | C20:0 | ~28.0 | 326 | 74, 87, 143, 283 |
| Methyl behenate | C22:0 | ~31.0 | 354 | 74, 87, 143, 311 |
| Methyl lignocerate | C24:0 | ~34.0 | 382 | 74, 87, 143, 339 |
| Methyl cerotate | C26:0 | ~37.0 | 410 | 74, 87, 143, 367 |
Note: Retention times are approximate and will vary depending on the specific GC column and conditions used. The ion at m/z 74 corresponds to the McLafferty rearrangement product of saturated FAMEs.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for High-Performance Liquid Chromatography of C14-26 Glycerides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of C14-26 glycerides using High-Performance Liquid Chromatography (HPLC). The methodologies described are applicable for the separation and quantification of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbons. These protocols are essential for quality control, stability testing, and formulation development in the pharmaceutical and related industries.
Introduction
C14-26 glycerides are important excipients in pharmaceutical formulations, serving as emulsifiers, solubilizers, and matrix-forming agents in various dosage forms. Accurate and reliable analytical methods are crucial for their characterization and quantification. HPLC, coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is a powerful technique for the analysis of these non-volatile and chromophore-lacking compounds. This document outlines both normal-phase and reversed-phase HPLC methods for the comprehensive analysis of C14-26 glycerides.
Experimental Protocols
Two primary HPLC approaches are presented for the analysis of C14-26 glycerides: Normal-Phase HPLC for separation based on the polarity of the glyceride classes (mono-, di-, and triglycerides) and Reversed-Phase HPLC for separation based on the equivalent carbon number (ECN), which is related to the chain length and degree of unsaturation of the fatty acid moieties.
Protocol 1: Normal-Phase HPLC for Class Separation
This method is ideal for quantifying the relative amounts of mono-, di-, and triglycerides in a sample.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the C14-26 glyceride sample into a 50 mL volumetric flask.
-
Dissolve the sample in a mixture of n-hexane and 2-propanol (90:10, v/v) and dilute to volume with the same solvent mixture.[1]
-
For samples with high concentrations of glycerides, a further dilution to a final concentration of approximately 0.5-1.0 mg/mL may be necessary.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system |
| Column | Silica Gel, 3 µm, 100 mm x 4.6 mm |
| Mobile Phase A | Hexane/Isopropanol/Acetic Acid (98.9:1:0.1, v/v/v) |
| Mobile Phase B | Isopropanol/Acetic Acid (99.9:0.1, v/v) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Nebulizer Temperature: 30-40 °C, Evaporator Temperature: 40-50 °C, Gas (Nitrogen) Pressure: 3.5 bar |
Table 1: Normal-Phase HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 100 | 0 |
| 25.0 | 100 | 0 |
3. Quantification:
-
Due to the non-linear response of the ELSD, a calibration curve must be generated for each class of glyceride (mono-, di-, triglyceride) using appropriate standards (e.g., glyceryl monostearate, glyceryl distearate, tristearin).
-
A log-log plot of peak area versus concentration is typically used to obtain a linear relationship.[1]
Protocol 2: Reversed-Phase HPLC for Separation by Equivalent Carbon Number (ECN)
This method is suitable for separating individual glyceride species within each class based on their fatty acid chain length and degree of unsaturation.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the C14-26 glyceride sample into a 20 mL vial.
-
Dissolve the sample in 10 mL of dichloromethane or a mixture of methanol and methyl tert-butyl ether (MTBE) (1:1, v/v).
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system |
| Column | C18 (ODS), 3.5 µm, 150 mm x 4.6 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Acetone or Dichloromethane |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Nebulizer Temperature: 30-40 °C, Evaporator Temperature: 40-50 °C, Gas (Nitrogen) Pressure: 3.5 bar |
Table 2: Reversed-Phase HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 20.0 | 50 | 50 |
| 40.0 | 0 | 100 |
| 45.0 | 0 | 100 |
| 45.1 | 100 | 0 |
| 50.0 | 100 | 0 |
3. Quantification:
-
Similar to the normal-phase method, quantification requires the use of external standards and the generation of a calibration curve for each analyte of interest.
-
If standards are not available for all C14-26 glycerides, a surrogate standard (e.g., tristearin) can be used for semi-quantitative analysis, with the acknowledgment that the response factor may vary between different glycerides.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format.
Table 3: Example of Quantitative Results from Normal-Phase HPLC
| Sample ID | Monoglycerides (% w/w) | Diglycerides (% w/w) | Triglycerides (% w/w) | Total Glycerides (% w/w) |
| Batch A | 15.2 | 45.8 | 39.0 | 100.0 |
| Batch B | 14.9 | 46.1 | 39.0 | 100.0 |
| Batch C | 15.5 | 45.5 | 39.0 | 100.0 |
Table 4: Example of Quantitative Results for Specific Triglycerides from Reversed-Phase HPLC
| Triglyceride Species (by ECN) | Retention Time (min) | Concentration (mg/mL) |
| Trimyristin (C42) | 25.8 | 0.12 |
| Myristoyl-dipalmitin (C46) | 29.5 | 0.25 |
| Tripalmitin (C48) | 32.1 | 0.31 |
| Palmitoyl-distearin (C52) | 36.8 | 0.18 |
| Tristearin (C54) | 40.2 | 0.14 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of C14-26 glycerides.
Caption: General workflow for HPLC analysis of C14-26 glycerides.
This diagram outlines the key stages from sample preparation through to data analysis and reporting. The process begins with accurate sample preparation, followed by injection into the HPLC system for separation. The detector generates a signal that is processed to produce a chromatogram, from which the individual glyceride components are identified and quantified.
Signaling Pathway and Logical Relationships
The separation of glycerides by HPLC is governed by fundamental chromatographic principles. The following diagram illustrates the logical relationship between the glyceride properties and the choice of HPLC method.
Caption: Logic for selecting an HPLC method for glyceride analysis.
This diagram illustrates that the choice between normal-phase and reversed-phase HPLC is determined by the analytical goal. If the objective is to separate glycerides into classes based on the number of fatty acid chains (polarity), normal-phase HPLC is the appropriate choice. If the goal is to separate individual glyceride species based on their overall carbon number and degree of unsaturation, reversed-phase HPLC is preferred.
References
Application Notes and Protocols for the Analysis of C14-26 Glycerides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of C14-26 glycerides, a class of lipids relevant in pharmaceutical formulations and biological systems. The protocols cover extraction, purification, and analytical determination to ensure accurate and reproducible results.
Introduction
Glycerides with fatty acid chains ranging from 14 to 26 carbons (C14-C26) are crucial components in various applications, including as excipients in drug delivery systems and as key players in metabolic processes. Accurate quantification and characterization of these molecules are essential for quality control in drug manufacturing and for understanding their physiological roles. This document outlines robust sample preparation techniques, including Solid-Phase Extraction (SPE) for fractionation and derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, as well as direct analysis by High-Performance Liquid Chromatography (HPLC).
Application Note 1: Solid-Phase Extraction (SPE) for Fractionation of C14-26 Glycerides
Objective: To isolate a neutral lipid fraction containing C14-26 glycerides from a complex sample matrix, such as a pharmaceutical formulation or a biological extract.
Principle: SPE separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. For the isolation of neutral glycerides, a silica gel or aminopropyl-bonded silica sorbent is commonly used. Non-polar lipids are eluted with non-polar solvents, while more polar lipids are retained and can be eluted separately. This method allows for the efficient separation of mono-, di-, and triglycerides from other lipid classes and matrix components.
Key Advantages:
-
High Selectivity: Effectively separates glycerides from more polar lipids like phospholipids and free fatty acids.
-
Reduced Matrix Effects: Minimizes interference from other sample components in downstream analysis.
-
Improved Analytical Column Lifespan: Removes contaminants that could harm GC or HPLC columns.
Application Note 2: Derivatization of C14-26 Glycerides for GC-MS Analysis
Objective: To convert non-volatile C14-26 glycerides into volatile Fatty Acid Methyl Esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle: Transesterification is a chemical reaction that exchanges the glycerol backbone of the glycerides for a simpler alcohol, typically methanol, in the presence of a catalyst. This process creates FAMEs, which are more volatile and thermally stable, making them suitable for GC analysis. Common catalysts include boron trifluoride (BF3) in methanol or sodium methoxide.
Key Advantages:
-
Enhanced Volatility: Allows for the analysis of high molecular weight glycerides by GC.
-
Improved Chromatographic Performance: Results in sharper peaks and better separation of fatty acid components.
-
Structural Information: GC-MS analysis of FAMEs provides detailed information on the fatty acid composition of the original glycerides.
Application Note 3: Direct Analysis of C14-26 Glycerides by HPLC
Objective: To separate and quantify intact C14-26 mono-, di-, and triglycerides without derivatization.
Principle: Reversed-phase HPLC (RP-HPLC) separates lipids based on their hydrophobicity. Longer chain and more saturated glycerides have longer retention times on a non-polar stationary phase (e.g., C18). A gradient elution with a mobile phase of acetonitrile and water is commonly used. Detection can be achieved using a UV detector at low wavelengths (e.g., 220 nm) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).
Key Advantages:
-
Analysis of Intact Molecules: Provides information on the distribution of mono-, di-, and triglycerides.
-
Simplified Sample Preparation: Avoids the need for a derivatization step.
-
High Throughput: Modern HPLC methods can offer relatively fast analysis times.
Quantitative Data Summary
The following tables summarize typical performance data for the described analytical methods.
Table 1: Reproducibility of Lipid Extraction Methods from Biological Tissues
| Lipid Class | Extraction Method | Median Coefficient of Variation (CV) |
| Monoglycerides (MG) | BUME | < 15% |
| Diglycerides (DG) | BUME | < 15% |
| Triglycerides (TG) | BUME | < 15% |
Data adapted from studies on mouse tissues, indicating high reproducibility for the BUME (butanol/methanol) extraction method for glycerolipids[1].
Table 2: Accuracy and Precision of HPLC-RI Method for Long-Chain Lipids
| Analyte | Concentration Range (mg/mL) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) | Precision (CV %) |
| Long-Chain Lipids | 0.1 - 2 | 92 - 106 | 92 - 106 | < 10 |
This HPLC method with Refractive Index (RI) detection is suitable for quantifying long-chain lipids without derivatization[2].
Table 3: Recovery of Lipids using Solid-Phase Extraction
| Lipid Class | Recovery (%) |
| Cholesterol (CH) | Extremely High |
| Triglycerides (TG) | Extremely High |
| Free Fatty Acids (FFA) | Extremely High |
Aminopropyl SPE columns show high recovery rates for various lipid classes, including triglycerides[3].
Experimental Protocols
Protocol 1: Solid-Phase Extraction of C14-26 Glycerides
Materials:
-
Silica gel SPE cartridges (e.g., 500 mg, 3 mL)
-
Lipid extract dissolved in a minimal amount of non-polar solvent (e.g., hexane or isooctane)
-
Solvents: Isooctane, Ethyl Acetate, Diethyl Ether, Hexane, Acetic Acid, Methanol
-
Vacuum manifold for SPE
-
Collection vials
Procedure:
-
Column Conditioning: Condition the silica gel SPE cartridge by washing it with 6 mL of hexane.
-
Sample Loading: Dissolve the lipid extract (up to 100 mg) in 1 mL of hexane and apply it to the conditioned cartridge.
-
Fraction Elution:
-
Fraction 1 (Cholesterol Esters and Waxes): Elute with 6 mL of hexane/diethyl ether (99:1, v/v).
-
Fraction 2 (C14-26 Triglycerides): Elute with 5 mL of hexane/diethyl ether (95:5, v/v).
-
Fraction 3 (Free Fatty Acids): Elute with 5 mL of hexane/diethyl ether (92:8, v/v).
-
Fraction 4 (Cholesterol and Diglycerides): Elute with 8 mL of hexane/diethyl ether (85:15, v/v).
-
Fraction 5 (Monoglycerides): Elute with 5 mL of diethyl ether.
-
-
Solvent Evaporation: Evaporate the solvent from the collected triglyceride fraction (Fraction 2) under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., hexane for GC-MS after derivatization, or mobile phase for HPLC).
Protocol 2: Transesterification of C14-26 Triglycerides to FAMEs
Materials:
-
Dried triglyceride fraction from SPE
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Reaction Setup: Add 1-2 mL of 14% BF3-methanol solution to the dried triglyceride sample in a reaction vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10-15 minutes in a heating block or water bath.
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. Cap and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 3: HPLC Analysis of Intact C14-26 Glycerides
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
UV detector or ELSD/CAD
-
Mobile phase A: Water
-
Mobile phase B: Acetonitrile
-
Sample dissolved in mobile phase
HPLC Conditions:
-
Column: Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm or ELSD/CAD
Gradient Program:
-
A typical gradient would start with a lower percentage of acetonitrile, which is then increased over time to elute the more hydrophobic long-chain triglycerides. The exact gradient profile should be optimized based on the specific sample composition.
Visualizations
References
- 1. Neutral lipids fractionation | Cyberlipid [cyberlipid.gerli.com]
- 2. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.crresearch.com [old.crresearch.com]
- 4. Profiling of medium chain glycerides used in pharmaceutical formulation development by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Glycerides, C14-26, as a Carrier for Active Ingredients
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Glycerides, C14-26 are a versatile class of esters formed from glycerol and fatty acids with carbon chain lengths ranging from 14 to 26 atoms.[1] These long-chain glycerides are typically derived from natural vegetable and animal fats and are valued for their biocompatibility, biodegradability, and non-toxic nature.[1] In pharmaceutical research, they serve as critical excipients for formulating poorly water-soluble drugs. Their hydrophobic nature and varying physicochemical properties, such as melting points and Hydrophile-Lipophile Balance (HLB) values, allow for their use in a wide array of drug delivery systems.[1][2]
Commercially available examples that fall within this category include various grades of Gelucire®, Witepsol®, and Imwitor®. These excipients are instrumental in developing advanced drug delivery platforms such as solid dispersions, sustained-release matrices, and lipid-based nanoparticles, ultimately aiming to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[2]
Physicochemical Properties and Carrier Selection
The selection of an appropriate glyceride carrier is contingent on the desired release profile and the physicochemical properties of the API. Key parameters include the melting point, which is crucial for manufacturing processes like hot-melt extrusion, and the HLB value, which governs the emulsification and release characteristics of the formulation in aqueous environments.
Table 1: Physicochemical Properties of Common C14-26 Glyceride-Based Carriers
| Carrier Name | Composition Highlights | Melting Point (°C) | HLB Value | Primary Applications |
|---|---|---|---|---|
| Gelucire® 50/13 | Stearoyl macrogol-32 glycerides | ~50°C | ~11 | Solubility/bioavailability enhancement, self-emulsifying systems. |
| Gelucire® 43/01 | Mixture of glycerides and PEG esters | ~43°C | ~1 | Sustained-release preparations due to high hydrophobicity. |
| Witepsol® E 85 | Hard fat with triglycerides and partial glycerides | > Body Temp (~42-44°C) | Low | Melting point adjustment in suppositories, lipid matrix for nanoparticles. |
| Imwitor® 900 K | Glyceryl Monostearate 40-55% | ~54-66°C | ~3 | Lipophilic matrix for sustained release, tablet lubricant, emulsion stabilizer. |
| Glyceryl Dibehenate | Ester of glycerol and behenic acid | ~65-77°C | ~2 | Lipid matrix for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). |
Formulation Strategies and Applications
Solubility and Bioavailability Enhancement
Glycerides with higher HLB values, such as Gelucire® 50/13, are effective at enhancing the solubility and dissolution of poorly water-soluble drugs. They act as surfactants and can form fine dispersions or microemulsions upon contact with aqueous media, which increases the surface area for drug absorption. This is often achieved by creating a solid dispersion, where the drug is amorphously distributed within the lipid carrier matrix.
Table 2: Example of Solubility Enhancement for Carbamazepine (CBZ) using Solid Dispersions
| Formulation (Drug:Carrier Ratio) | Carrier | Solubility Increase (vs. Pure CBZ) |
|---|---|---|
| CBZ:Gelucire® 50/13 (1:9) | Gelucire® 50/13 | 2.90 times |
| CBZ:PEG 6000 (1:9) | PEG 6000 | 1.94 times |
| CBZ:PEG 4000 (1:9) | PEG 4000 | 1.71 times |
Controlled and Sustained Release
Hydrophobic glycerides with low HLB values are ideal for creating sustained-release drug delivery systems. These lipids, such as Imwitor® 900 K or Gelucire® 43/01, form a solid matrix that erodes slowly or allows for drug diffusion over an extended period. This approach is beneficial for reducing dosing frequency and maintaining therapeutic drug concentrations in the bloodstream.
Lipid Nanoparticles for Targeted and Topical Delivery
Solid glycerides like Witepsol® and glyceryl dibehenate are used to form the core of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticles (50-1000 nm) are promising carriers for protecting labile drugs, achieving site-specific targeting, and facilitating topical or transdermal delivery. Cationic lipids can be incorporated into the formulation to enable the delivery of genetic material like plasmid DNA.
Table 3: Example Composition of Solid Witepsol Nanoparticles (cSLN) for Gene Delivery
| Component | Function | Amount (per formulation) |
|---|---|---|
| Witepsol® | Solid Lipid Core | 50 mg |
| CRH40 or KHS15 and Pectin (2:1 w/w) | Surfactant (S) | Variable |
| Ethanol | Co-surfactant (CoS) | Variable |
| DDAB (didodecyldimethylammonium bromide) | Cationic Lipid | Variable (to impart positive charge) |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
This protocol is adapted from methodologies used for creating solid dispersions with enhanced solubility.
-
Dissolution: Dissolve the active pharmaceutical ingredient (API) and the selected glyceride carrier (e.g., Gelucire® 50/13) in a suitable organic solvent (e.g., ethanol, methanol) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature safely below the boiling point of the solvent and melting point of the carrier. A thin film of the solid dispersion will form on the flask wall.
-
Drying: Place the flask in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol outlines a common method for producing SLNs suitable for various delivery routes.
-
Lipid Phase Preparation: Melt the solid glyceride (e.g., Witepsol®, Glyceryl Dibehenate) by heating it to approximately 10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing the surfactant(s) (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring with a mechanical stirrer (e.g., 8,000 rpm) for a few minutes to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication for a specified time (e.g., 3-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the entrapped drug.
-
Purification (Optional): The SLN dispersion can be washed or dialyzed to remove excess surfactant.
Protocol 3: Key Characterization Techniques
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal properties and physical state (crystalline or amorphous) of the API within the glyceride matrix. The disappearance or shifting of the API's melting peak in the solid dispersion suggests its amorphous conversion.
-
X-Ray Diffraction (XRD): Provides information on the crystalline structure. Sharp peaks corresponding to the crystalline API will be absent in an amorphous solid dispersion, confirming the molecular dispersion of the drug in the carrier.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the glyceride carrier by observing shifts in characteristic peaks.
-
In Vitro Dissolution Studies: Performed using a standard dissolution apparatus (e.g., USP Type II) to compare the release rate of the API from the formulation versus the pure drug. The dissolution medium should simulate relevant physiological conditions (e.g., pH 1.2 or 6.8).
Visualized Workflows and Mechanisms
Caption: General workflow for developing a glyceride-based drug delivery system.
Caption: Mechanism of enhanced oral bioavailability via glyceride carriers.
// Core Core [label="Solid Lipid Core\n(Glyceride, C14-26)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];
// Drug Drug1 [label="API", shape=star, fillcolor="#FBBC05", fontcolor="#202124", width=0.5, pos="1,0.5!"]; Drug2 [label="API", shape=star, fillcolor="#FBBC05", fontcolor="#202124", width=0.5, pos="-0.8,-0.7!"]; Drug3 [label="API", shape=star, fillcolor="#FBBC05", fontcolor="#202124", width=0.5, pos="-0.5,1.2!"];
// Surfactant shell node [shape=ellipse, fixedsize=true, width=0.8, height=0.4, fillcolor="#34A853", fontcolor="#FFFFFF"]; S1 [label="Surfactant", pos="0,2.2!"]; S2 [label="Surfactant", pos="2.2,0!"]; S3 [label="Surfactant", pos="0,-2.2!"]; S4 [label="Surfactant", pos="-2.2,0!"]; S5 [label="Surfactant", pos="1.5,1.5!"]; S6 [label="Surfactant", pos="1.5,-1.5!"]; S7 [label="Surfactant", pos="-1.5,-1.5!"]; S8 [label="Surfactant", pos="-1.5,1.5!"];
// Invisible edges for layout edge [style=invis]; Core -- {Drug1 Drug2 Drug3}; Core -- {S1 S2 S3 S4 S5 S6 S7 S8}; } }
Caption: Basic structure of a Solid Lipid Nanoparticle (SLN) with a glyceride core.
References
Application Notes and Protocols for Glycerides, C14-26 in Dermatological Formulations
Introduction
Glycerides, C14-26 are a class of mono-, di-, and triglycerides derived from natural sources such as vegetable oils and animal fats. With the CAS Registry Number 68002-72-2, this versatile ingredient is utilized in cosmetic and pharmaceutical applications for its emollient, emulsifying, and thickening properties. These long-chain glycerides are characterized by their hydrophobic nature, contributing to their ability to form stable emulsions and impart a desirable texture to topical formulations. Generally considered non-toxic and biodegradable, this compound are suitable for a wide range of personal care products. Their functionality can also include acting as a carrier for active ingredients, potentially enhancing skin absorption and moisture retention.
Physicochemical Properties and Functionality
This compound serve multiple functions in dermatological formulations, primarily acting as an emollient to soften and smooth the skin. Their composition of fatty acids within the C14 to C26 range results in a range of melting points and viscosities, which influences their physical state and sensory profile in finished products.
Table 1: General Properties and Functions of this compound
| Property | Description | Reference |
| Chemical Class | Mono-, di-, and triglycerides with fatty acid chains of 14 to 26 carbons. | |
| Primary Functions | Emollient, Thickening Agent, Emulsifier. | |
| Source | Typically derived from natural vegetable oils and animal fats. | |
| Key Attributes | Hydrophobic, generally non-toxic, and biodegradable. | |
| Additional Roles | Can serve as a carrier for active ingredients to enhance skin penetration and moisture retention. |
Application in Dermatological Research Formulations
The unique properties of this compound make them a valuable component in the development of novel dermatological delivery systems and therapeutic skincare. Their ability to form stable emulsions and modify viscosity allows for the creation of creams, lotions, and ointments with a range of consistencies and sensory profiles.
Experimental Workflow for Formulation Development
The development of a dermatological formulation incorporating this compound typically follows a structured workflow to ensure the final product is stable, effective, and possesses desirable aesthetic qualities.
Protocols for Efficacy and Safety Assessment
To substantiate claims of emolliency, barrier function enhancement, and safety, a series of standardized bioinstrumental and clinical testing protocols should be employed.
Protocol 1: Assessment of Skin Hydration by Corneometry
Objective: To quantify the effect of a formulation containing this compound on the hydration of the stratum corneum.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited. Subjects should acclimate to the controlled environmental conditions (temperature and humidity) for at least 30 minutes before measurements.
-
Baseline Measurement: Baseline skin hydration is measured on designated test sites on the forearms using a Corneometer®.
-
Product Application: A standardized amount of the test formulation is applied to the designated test site. A control site with no product application is also maintained.
-
Post-Application Measurements: Corneometer® readings are taken at specified time points (e.g., 1, 2, 4, 6, and 8 hours) post-application.
-
Data Analysis: Changes in skin hydration from baseline are calculated and compared between the test and control sites.
Protocol 2: Evaluation of Transepidermal Water Loss (TEWL)
Objective: To assess the occlusive properties of a formulation with this compound by measuring its effect on TEWL.
Methodology:
-
Subject Recruitment and Acclimation: Similar to the hydration study, subjects are acclimated to a controlled environment.
-
Baseline Measurement: Baseline TEWL is measured on test sites using a Tewameter® or a similar evaporimeter.
-
Product Application: A standardized dose of the formulation is applied. A control site remains untreated.
-
Post-Application Measurements: TEWL is measured at predetermined intervals after product application.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated to determine the occlusivity of the formulation.
Protocol 3: Sensory Analysis
Objective: To characterize the sensory attributes of a formulation containing this compound.
Methodology:
-
Panelist Training: A trained sensory panel is utilized to evaluate various parameters.
-
Product Application: Panelists apply a standardized amount of the formulation to a designated skin area.
-
Evaluation: Panelists rate the formulation on a standardized scale for attributes such as spreadability, absorbency, greasiness, tackiness, and after-feel.
-
Data Analysis: The results are compiled and often visualized using a spider diagram to represent the sensory profile.
Signaling Pathways and Cellular Interactions
Currently, there is a lack of specific research in publicly available literature detailing the direct interaction of this compound with specific cutaneous signaling pathways. As emollients, their primary mechanism of action is related to their physical properties on the skin's surface, such as forming a semi-occlusive layer to reduce transepidermal water loss and smoothing the skin surface by filling in spaces between corneocytes.
Future research could explore the potential for these glycerides to influence lipid metabolism in the stratum corneum or interact with receptors involved in skin barrier homeostasis.
The logical relationship for the primary emollient action can be visualized as follows:
This compound are functional emollients with a favorable safety and biodegradability profile, making them well-suited for a variety of dermatological and cosmetic formulations. While extensive quantitative data and specific cellular interaction studies are not widely published, the established protocols for assessing skin hydration, barrier function, and sensory perception can be readily applied to formulations containing this ingredient to substantiate its efficacy. Further research into the specific interactions of these glycerides with the skin's lipid matrix and cellular signaling could unveil additional benefits and applications.
Application Notes and Protocols for Studying the Skin Absorption of C14-26 Glycerides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
C14-26 glycerides, a complex mixture of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbons, are common ingredients in cosmetic and pharmaceutical formulations. Their lipophilic nature suggests potential for skin penetration and interaction with the skin barrier.[1] Understanding the extent and rate of their absorption is crucial for assessing the safety and efficacy of topical products containing these ingredients.[2] This document provides a detailed protocol for studying the in vitro skin absorption of C14-26 glycerides, primarily based on the widely accepted Franz diffusion cell method, in alignment with OECD Test Guideline 428.[2][3]
Key Concepts in Skin Absorption of Lipophilic Compounds:
The skin, particularly its outermost layer, the stratum corneum, acts as a barrier to prevent water loss and the entry of foreign substances.[1] Lipophilic compounds like C14-26 glycerides are generally thought to penetrate the skin via the intercellular lipid pathway. Once within the epidermis, these glycerides may be metabolized by cutaneous enzymes, such as lipases, into glycerol and free fatty acids. These metabolites can then be incorporated into the skin's own lipid pool or be further absorbed into systemic circulation.
Experimental Protocol: In Vitro Skin Absorption using Franz Diffusion Cells
This protocol describes an in vitro method to assess the dermal absorption and penetration of C14-26 glycerides. The method utilizes a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a skin sample.
Materials:
-
Franz Diffusion Cells: Static or flow-through cells with a known diffusion area.
-
Skin Membrane: Excised human skin (e.g., from cosmetic surgery) or animal skin (e.g., porcine ear skin) of a measured thickness (typically 200-500 µm).
-
Receptor Fluid: A solution that mimics physiological conditions and ensures sink conditions. For lipophilic compounds, a mixture of phosphate-buffered saline (PBS) with a solubilizing agent (e.g., ethanol, bovine serum albumin) may be necessary.
-
Test Substance: C14-26 glycerides, ideally radiolabeled (e.g., with ¹⁴C) for ease of quantification. If not radiolabeled, a validated analytical method for the unlabeled compound is required.
-
Formulation Vehicle: The base in which the C14-26 glycerides will be applied (e.g., cream, lotion, oil).
-
Analytical Instrumentation: Liquid Scintillation Counter (for radiolabeled compounds) or High-Performance Liquid Chromatography (HPLC)/Gas Chromatography-Mass Spectrometry (GC-MS) for non-radiolabeled compounds.
-
General Laboratory Equipment: Water bath with circulator, stir bars, pipettes, vials, etc.
Methodology:
-
Preparation of Skin Membranes:
-
Thaw frozen skin samples at room temperature.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Measure the thickness of each skin section.
-
Equilibrate the skin membranes in receptor fluid for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Clean all parts of the Franz diffusion cells thoroughly.
-
Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Mount the skin membrane between the donor and receptor chambers with the stratum corneum facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the cells in a water bath maintained at 32 ± 1°C to mimic skin surface temperature.
-
-
Application of Test Substance:
-
Apply a precise amount of the formulation containing C14-26 glycerides to the surface of the skin in the donor chamber. The application should mimic realistic exposure levels, typically 1-5 mg/cm² for a solid or up to 10 µL/cm² for a liquid.
-
Cover the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the receptor fluid from the sampling port.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Mass Balance:
-
At the end of the experiment (typically 24 hours), dismantle the Franz cell.
-
Analyze the following compartments to determine the distribution of the C14-26 glycerides:
-
Skin Surface: Wash the skin surface with a suitable solvent to recover any unabsorbed test substance.
-
Stratum Corneum: Use tape stripping to remove the stratum corneum and quantify the amount of test substance within this layer.
-
Epidermis and Dermis: Separate the epidermis from the dermis and analyze each layer for the test substance.
-
Receptor Fluid: Analyze the collected samples from the receptor fluid.
-
Franz Cell Wash: Wash all parts of the Franz cell that were in contact with the test substance to account for any binding.
-
-
-
Sample Analysis:
-
Quantify the amount of C14-26 glycerides (and any potential metabolites) in all collected samples using the appropriate analytical technique (LSC, HPLC, or GC-MS).
-
Data Presentation
The quantitative data from the skin absorption study should be summarized in a clear and structured table.
Table 1: Summary of In Vitro Skin Absorption of C14-26 Glycerides
| Parameter | Value (e.g., µg/cm²) | Percentage of Applied Dose (%) |
| Applied Dose | [Insert Value] | 100% |
| Amount in Receptor Fluid (Absorbed) | [Insert Value] | [Calculate %] |
| Amount in Epidermis | [Insert Value] | [Calculate %] |
| Amount in Dermis | [Insert Value] | [Calculate %] |
| Amount in Stratum Corneum | [Insert Value] | [Calculate %] |
| Amount on Skin Surface (Unabsorbed) | [Insert Value] | [Calculate %] |
| Total Recovery | [Calculate Sum] | [Calculate %] |
| Flux (Jmax) | [Calculate Value, e.g., µg/cm²/h] | N/A |
| Permeability Coefficient (Kp) | [Calculate Value, e.g., cm/h] | N/A |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vitro skin absorption protocol.
Potential Signaling and Metabolic Pathway
While a specific signaling pathway for the absorption of C14-26 glycerides is not well-defined, a logical pathway can be proposed based on general lipid metabolism in the skin.
References
Application Notes and Protocols: Investigating the Role of Glycerides, C14-26 in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerides, comprised of a glycerol backbone esterified to fatty acids, are central players in lipid metabolism, serving as a primary energy source and as signaling molecules. The fatty acid chain length within these glycerides dictates their metabolic fate and physiological effects. This document provides a detailed overview of the role of glycerides with fatty acid chain lengths ranging from C14 to C26 in lipid metabolism. While direct studies on "Glycerides, C14-26" as a collective group are limited, a comprehensive understanding can be synthesized by examining the effects of individual fatty acids within this range.
These notes summarize the metabolic impact of these glycerides, provide detailed experimental protocols for their study, and visualize key metabolic pathways and experimental workflows.
Metabolic Significance of C14-C26 Glycerides
The metabolic effects of saturated fatty acids (SFAs) vary significantly with their carbon chain length. Generally, medium-chain fatty acids are readily oxidized for energy, while long-chain and very-long-chain fatty acids have more complex metabolic roles, including influencing plasma lipid profiles, insulin sensitivity, and inflammatory pathways.
Summary of Metabolic Effects:
| Fatty Acid (Common Name) | Carbon:Double Bonds | Key Metabolic Effects | References |
| Myristic Acid | C14:0 | Positively correlated with increased plasma levels of Triglycerides (TG) and Apolipoprotein C-III (ApoC-III).[1] Raises total cholesterol and low-density lipoprotein (LDL) cholesterol. | [2] |
| Palmitic Acid | C16:0 | Most abundant SFA in the diet.[3] Increases LDL cholesterol. Associated with insulin resistance and can induce inflammatory responses. | |
| Stearic Acid | C18:0 | Generally considered to have a neutral or even slightly beneficial effect on plasma LDL cholesterol compared to other SFAs. Can induce mitochondrial fusion and increase fatty acid β-oxidation. | |
| Arachidic Acid | C20:0 | Associated with a lower-risk cardiometabolic phenotype, including lower triglycerides and LDL-C. | |
| Behenic Acid | C22:0 | Associated with a more favorable lipid profile, including lower non-HDL-C, triglycerides, and triglycerides-to-HDL-C ratio. May have anti-obesogenic effects. | |
| Lignoceric Acid | C24:0 | Inversely associated with LDL-C, non-HDL-C, and triglycerides. | |
| Cerotic Acid | C26:0 | Elevated levels are associated with metabolic syndrome. Metabolism is primarily peroxisomal. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Glyceride Effects on Hepatic Lipid Metabolism
This protocol outlines a method to study the direct effects of specific C14-C26 glycerides on lipid accumulation and gene expression in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Specific C14-C26 fatty acids (e.g., myristic acid, palmitic acid, etc.)
-
Oil Red O staining solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for genes of interest (e.g., SREBP-1c, FAS, ACC, CPT1)
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Prepare fatty acid-BSA complexes: Dissolve the fatty acid in ethanol and then conjugate to fatty acid-free BSA in serum-free DMEM. The final concentration of ethanol should be less than 0.1%.
-
Starve the cells in serum-free DMEM for 12-16 hours.
-
Treat the cells with the desired concentration of the C14-C26 fatty acid-BSA complex for 24-48 hours. A BSA-only control should be included.
-
-
Lipid Accumulation Analysis (Oil Red O Staining):
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify the lipid droplets using a microscope and image analysis software. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 510 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
Following treatment, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for target genes involved in lipogenesis (e.g., SREBP-1c, FAS, ACC) and fatty acid oxidation (e.g., CPT1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: In Vivo Evaluation of Dietary Glyceride Effects on Metabolic Parameters in Mice
This protocol describes a dietary intervention study in mice (e.g., C57BL/6) to assess the systemic metabolic effects of a diet enriched with a specific C14-C26 glyceride.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Control diet (e.g., AIN-93M)
-
High-fat diet (HFD) enriched with the specific C14-C26 glyceride of interest.
-
Metabolic cages
-
Blood collection supplies
-
Tissue collection and storage supplies (liquid nitrogen, formalin)
-
Kits for measuring plasma lipids (triglycerides, total cholesterol, LDL-C, HDL-C) and insulin.
Methodology:
-
Animal Acclimatization and Diet Administration:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to either the control diet group or the HFD group enriched with the test glyceride.
-
Feed the mice their respective diets for a predetermined period (e.g., 8-16 weeks).
-
Monitor food intake and body weight weekly.
-
-
Metabolic Phenotyping:
-
Towards the end of the study, place mice in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity over a 24-48 hour period.
-
Perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.
-
-
Sample Collection and Analysis:
-
At the end of the study, fast the mice overnight and collect blood via cardiac puncture under anesthesia.
-
Separate plasma and store at -80°C.
-
Measure plasma levels of triglycerides, total cholesterol, LDL-C, HDL-C, and insulin using commercial kits.
-
Harvest tissues such as the liver, adipose tissue, and muscle. A portion of the tissue should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for histological analysis.
-
-
Histological Analysis:
-
Embed the formalin-fixed liver tissue in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and steatosis.
-
Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.
-
Signaling Pathways and Visualizations
The metabolic effects of C14-C26 glycerides are mediated through various signaling pathways that regulate lipid synthesis, storage, and oxidation, as well as inflammatory and insulin signaling cascades.
Diagram 1: Generalized Lipid Metabolism Pathway
Caption: Overview of dietary glyceride metabolism.
Diagram 2: Key Signaling Pathways Modulated by Saturated Fatty Acids
Caption: Signaling pathways affected by saturated fatty acids.
Diagram 3: Experimental Workflow for In Vivo Glyceride Study
Caption: Workflow for an in vivo dietary glyceride study.
Conclusion
The fatty acid chain length of glycerides is a critical determinant of their impact on lipid metabolism. While shorter-chain saturated fats like myristic and palmitic acid are generally associated with adverse cardiometabolic effects, very-long-chain saturated fatty acids appear to have a more favorable profile. The provided protocols and diagrams offer a framework for researchers to investigate the specific roles of C14-C26 glycerides in various aspects of lipid metabolism, from cellular lipid accumulation to systemic metabolic health. Further research is warranted to elucidate the precise molecular mechanisms underlying the diverse effects of this broad class of glycerides.
References
- 1. Myristic acid: in vivo evaluation of connection with cardiovascular risk factors and in vitro proteomic investigations of its biochemical effects [tesidottorato.depositolegale.it]
- 2. Dietary saturated and trans fatty acids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of C14-26 Glyceride Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of C14-26 glyceride isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these lipid molecules.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of C14-26 glyceride isomers.
Issue 1: Poor Resolution and Co-elution of Positional Isomers (e.g., 1,2- vs. 1,3-diglycerides)
-
Question: My chromatogram shows broad, overlapping peaks for glyceride isomers. How can I improve the resolution between them?
-
Answer: Achieving baseline separation of positional glyceride isomers is a common challenge due to their similar physicochemical properties. Several strategies can be employed to enhance resolution:
-
Column Selection:
-
Silver-Ion (Argentation) HPLC: This is a powerful technique for separating isomers based on the number, position, and geometry of double bonds in the fatty acid chains.[1][2][3] Silver ions interact with the π-electrons of the double bonds, leading to differential retention.
-
Reversed-Phase (RP-HPLC): Non-endcapped polymeric ODS (octadecylsilane) columns have shown success in separating positional isomers like OPO (1,3-dioleoyl-2-palmitoyl-glycerol) and OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol).[4] The separation is influenced by the stationary phase's ability to recognize structural differences.
-
Normal-Phase (NP-HPLC): NP-HPLC on silica or cyano-bonded columns can separate glyceride classes (mono-, di-, triglycerides) and may provide some resolution of isomers.[5]
-
-
Mobile Phase Optimization:
-
In RP-HPLC, using mobile phases like acetonitrile modified with solvents such as 2-propanol, ethanol, or acetone can improve the separation of disaturated and monounsaturated triacylglycerol isomers.
-
For silver-ion HPLC, isocratic systems of acetonitrile in hexane are commonly used.
-
-
Temperature Control: Column temperature is a critical parameter. In silver-ion HPLC with hexane-based mobile phases, lower temperatures can surprisingly lead to faster elution of unsaturated compounds. Conversely, for some RP-HPLC separations on polymeric ODS columns, lower temperatures (e.g., 10°C) can provide the best resolution for certain triacylglycerol positional isomers.
-
Issue 2: Peak Tailing in Glyceride Analysis
-
Question: I am observing significant peak tailing for my glyceride standards. What are the likely causes and solutions?
-
Answer: Peak tailing can compromise peak integration and quantification. Common causes and remedies include:
-
Secondary Interactions: Active sites on the silica backbone of the stationary phase can cause unwanted interactions. Using a highly deactivated, end-capped column can minimize this effect.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.
-
Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak shape issues. For reversed-phase, avoid using non-polar solvents like hexane for injection.
-
Column Contamination: Residual sample components or impurities can accumulate on the column. Flushing the column with a strong solvent or following a specific column regeneration procedure is recommended.
-
Issue 3: Difficulty in Separating Geometric (cis/trans) Isomers
-
Question: How can I effectively separate cis and trans isomers of unsaturated glycerides?
-
Answer: The separation of geometric isomers is a specialized application that often requires a specific chromatographic approach.
-
Silver-Ion HPLC (Ag+-HPLC): This is the most effective and widely used technique for separating cis and trans isomers. The silver ions on the stationary phase interact more strongly with the double bonds of cis isomers compared to trans isomers, leading to longer retention times for cis isomers. The magnitude of this effect is related to the total number of double bonds.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about optimizing the HPLC separation of C14-26 glycerides.
Q1: What is the best type of HPLC column for separating a complex mixture of mono-, di-, and triglycerides?
A1: The choice of column depends on the primary goal of the separation.
-
For separating by class (mono-, di-, tri-): Normal-phase HPLC is generally preferred. A silica or cyano-propyl column can effectively separate these classes.
-
For separating isomers within a class:
-
Silver-Ion HPLC is excellent for separating based on unsaturation (number and geometry of double bonds).
-
Reversed-Phase HPLC with specific stationary phases (e.g., polymeric C18) can resolve positional isomers.
-
Q2: What detection method is most suitable for C14-26 glycerides?
A2: Since glycerides lack a strong UV chromophore, universal detectors are often necessary.
-
Evaporative Light Scattering Detector (ELSD): This is a popular choice for glyceride analysis as its response is related to the mass of the analyte.
-
Charged Aerosol Detector (CAD): CAD is another mass-sensitive detector that offers high sensitivity and a wide dynamic range for nonvolatile analytes like glycerides.
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and specificity, allowing for the identification and quantification of individual glyceride species.
-
Refractive Index (RI) Detector: While less sensitive than ELSD or CAD, an RI detector can be used for quantitative analysis, particularly with isocratic elution.
Q3: Are there alternatives to HPLC for glyceride isomer separation?
A3: Yes, other chromatographic techniques can be effective.
-
Supercritical Fluid Chromatography (SFC): SFC, using supercritical CO2 as the mobile phase, offers advantages such as higher solute diffusivity and lower viscosity compared to HPLC solvents. This can lead to faster separations at lower temperatures. SFC is compatible with Flame Ionization Detection (FID) and MS.
-
Gas Chromatography (GC): High-temperature capillary GC can be used for the analysis of intact triglycerides. However, for detailed fatty acid profiling, it is common to first convert the glycerides to fatty acid methyl esters (FAMEs) for GC analysis.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Triglyceride Isomer Separation
This protocol is a starting point and may require optimization for specific sample types.
| Parameter | Specification |
| Column | Non-endcapped polymeric ODS, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Acetone or Acetonitrile/2-Propanol (gradient elution may be required) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 10°C - 40°C (temperature optimization is critical) |
| Detector | ELSD, CAD, or MS |
| Injection Volume | 5 - 20 µL |
| Sample Preparation | Dissolve sample in a solvent compatible with the initial mobile phase (e.g., the mobile phase itself or a weaker solvent). |
Protocol 2: Silver-Ion HPLC for Geometric and Positional Isomer Separation
| Parameter | Specification |
| Column | Silver-ion column (e.g., ChromSpher 5 Lipids), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile in Hexane (e.g., 1.0% or 1.5% ACN) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 10°C - 40°C (optimization is crucial; lower temperatures may increase retention of unsaturated compounds) |
| Detector | UV (at low wavelength, e.g., 205 nm), ELSD, or MS |
| Injection Volume | 10 - 50 µL |
| Sample Preparation | Dissolve sample in the mobile phase. |
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation of glyceride isomers.
Caption: Decision tree for selecting the appropriate HPLC column for glyceride analysis.
References
- 1. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of mono-, di- and triglycerides using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve signal intensity for "Glycerides, C14-26" in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of C14-26 glycerides in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my C14-26 glycerides consistently low?
A1: C14-26 glycerides, which include mono-, di-, and triglycerides with long fatty acid chains, are inherently nonpolar and neutral molecules.[1][2] This characteristic presents a significant challenge for ionization, especially with Electrospray Ionization (ESI), which is most efficient for polar and pre-charged analytes. The low signal is often due to poor ionization efficiency and the difficulty of forming charged ions in the gas phase.
Q2: Which ionization source is most effective for analyzing C14-26 glycerides?
A2: The choice of ionization source is critical for analyzing these nonpolar lipids. While ESI can be optimized, other techniques are often more suitable.[3][4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective than ESI for nonpolar or less polar compounds.[5] It uses a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte through chemical reactions. This method is less prone to ion suppression from salts compared to ESI.
-
Atmospheric Pressure Photoionization (APPI): APPI is another excellent choice for nonpolar compounds and can offer higher sensitivity and lower detection limits than APCI for some lipids. It uses ultraviolet light to ionize analytes, making it less susceptible to matrix effects.
-
Electrospray Ionization (ESI): Although less efficient for neutral lipids, ESI is widely available and can be significantly improved by promoting the formation of adduct ions. It is considered a "soft" ionization technique that typically results in minimal fragmentation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique well-suited for high-throughput screening and direct analysis from tissue sections or after separation by thin-layer chromatography (TLC). However, for neutral lipids like triglycerides, it can suffer from ion suppression by more easily ionized phospholipids.
Table 1: Comparison of Ionization Techniques for C14-26 Glyceride Analysis
| Ionization Technique | Principle | Suitability for C14-26 Glycerides | Pros | Cons |
| APCI | Corona discharge ionizes solvent, which transfers charge to analyte. | High | Excellent for nonpolar compounds; less susceptible to salt effects. | Can cause more in-source fragmentation than ESI. |
| APPI | UV light ionizes analytes. | High | High sensitivity for nonpolar compounds; less susceptible to ion suppression. | Fewer commercial sources available compared to ESI/APCI. |
| ESI | High voltage creates a spray of charged droplets, leading to ion evaporation. | Moderate | Very "soft" ionization with minimal fragmentation; widely available. | Inefficient for nonpolar, neutral molecules without optimization. |
| MALDI | Laser energy absorbed by a matrix desorbs and ionizes the analyte. | Moderate | High throughput; suitable for imaging and TLC coupling. | Potential for ion suppression by other lipid classes. |
Q3: How can I enhance the signal of C14-26 glycerides when using Electrospray Ionization (ESI)?
A3: To improve the ESI signal, you must promote the formation of charged adducts, as the neutral glyceride molecules do not readily protonate. This is typically achieved by adding modifiers to the mobile phase.
-
Ammonium Adducts ([M+NH₄]⁺): This is the most common and effective strategy for triglycerides. Adding ammonium formate or ammonium acetate to the mobile phase at concentrations of 5-10 mM provides a steady source of ammonium ions to form stable adducts with the glycerides.
-
Sodium Adducts ([M+Na]⁺): Sodium ions have a high affinity for lipids and readily form adducts. While this can produce a strong signal, sodium is a common contaminant and can lead to signal splitting between protonated, ammonium, and sodium adducts, complicating quantification. If desired, a low concentration of sodium acetate can be added to standardize the formation of sodium adducts.
-
Lithium Adducts ([M+Li]⁺): Adding lithium salts can be useful for structural analysis. Lithium adducts often produce characteristic fragmentation patterns in tandem MS (MS/MS) experiments that help identify the fatty acid chains.
Table 2: Common Mobile Phase Additives for Enhancing ESI Signal of Glycerides
| Additive | Typical Concentration | Target Adduct | Effectiveness & Notes |
| Ammonium Formate | 5-10 mM | [M+NH₄]⁺ | Highly Recommended. Often provides the most abundant and stable adduct for triglycerides, improving signal and simplifying spectra. |
| Ammonium Acetate | 5-10 mM | [M+NH₄]⁺ | Effective alternative to ammonium formate. |
| Sodium Acetate | ~1 mM | [M+Na]⁺ | Can produce strong signals but may increase spectral complexity if not the dominant adduct. Useful for standardizing adduct formation. |
| Formic Acid | 0.1% | [M+H]⁺ | Generally poor for neutral glycerides as they are difficult to protonate. More effective for lipids with a basic functional group. |
Q4: Can chemical derivatization be used to improve signal intensity?
A4: Yes, chemical derivatization is a powerful strategy to improve ionization efficiency. For glycerides, this can involve:
-
Targeting Hydroxyl Groups: In mono- and diglycerides, the free hydroxyl groups can be derivatized with a reagent that carries a permanent positive charge or is easily ionizable.
-
Pentafluorobenzyl (PFB) Derivatization: For lipids with hydroxyl groups, derivatization with PFB bromide followed by analysis using electron capture APCI can provide ultra-sensitive detection.
-
Fixing Charge: Attaching a permanently charged group (e.g., a quaternary amine) to the molecule ensures it is readily detected by ESI-MS.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your analysis.
Workflow for Troubleshooting Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of C14-26 glycerides.
Problem 1: My signal is unstable or split across multiple ions (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺).
-
Cause: This indicates inconsistent adduct formation, often due to salt contamination (like sodium or potassium) in your sample, solvents, or vials. Without a dominant adduct-forming reagent, the glycerides will bind to any available cation.
-
Solution:
-
Standardize Adduct Formation: Add 5-10 mM ammonium formate to your mobile phase to ensure that the [M+NH₄]⁺ adduct is the overwhelmingly dominant species.
-
Use High-Purity Reagents: Ensure you are using LC-MS grade solvents and high-purity water and additives to minimize sodium and potassium contamination.
-
Quantitative Strategy: For accurate quantification when multiple adducts are unavoidable, sum the peak areas of all significant adducts for each glyceride species.
-
Problem 2: I see a signal, but my chromatographic peak shape is poor (e.g., broad or split).
-
Cause: This is often due to the solvent used to reconstitute the dried lipid extract being too strong or too weak compared to the initial mobile phase, or the sample not being fully dissolved.
-
Solution:
-
Match Reconstitution Solvent to Mobile Phase: The ideal reconstitution solvent is the initial mobile phase of your LC gradient. If your lipids are not soluble in it, use a slightly stronger solvent but inject the smallest possible volume to minimize peak distortion.
-
Ensure Complete Solubilization: Use solvents known to be effective for nonpolar lipids, such as chloroform:methanol (2:1), isopropanol, or methyl-tert-butyl ether (MTBE). After reconstitution, vortex and sonicate the sample briefly to ensure it is fully dissolved.
-
Experimental Protocols
Protocol 1: Lipid Extraction Using a Methyl-tert-butyl Ether (MTBE) Method
This protocol is effective for extracting a broad range of lipids, including nonpolar glycerides, and is a popular alternative to classic Folch or Bligh & Dyer methods.
-
Sample Preparation: To 100 µL of sample (e.g., plasma), add 1.5 mL of methanol. Vortex thoroughly.
-
Solvent Addition: Add 5 mL of MTBE. Vortex for 10 minutes.
-
Phase Separation: Add 1.25 mL of high-purity water. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Collection: Two phases will form. Carefully collect the upper (organic) phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol 1:1 v/v).
Workflow for MTBE-Based Lipid Extraction
Caption: A step-by-step workflow for lipid extraction using the MTBE method.
Protocol 2: Recommended LC-MS Parameters for C14-26 Glycerides
This protocol provides a starting point for developing a robust analytical method.
-
LC Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Gradient: Start with a higher concentration of Mobile Phase A, and ramp up to a high concentration of Mobile Phase B to elute the nonpolar glycerides.
-
Ion Source: ESI or APCI (run in positive ion mode).
-
Scan Mode:
-
Full Scan: To identify all present glyceride species by their mass-to-charge ratio.
-
Targeted (SIM or MRM): For maximum sensitivity when quantifying known glycerides. Use precursor ion scans or neutral loss scans to identify lipids belonging to a specific class.
-
-
Source Parameters (Typical Starting Points):
-
Gas Temperature: 300-350 °C
-
Capillary Voltage (ESI): 3.5-4.5 kV
-
Corona Current (APCI): 2-5 µA
-
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C20H40O4 | CID 107036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing co-elution issues in the analysis of "C14-26 glycerides"
Welcome to the technical support center for the analysis of C14-26 glycerides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in the analysis of C14-26 glycerides?
Q2: What are the primary analytical techniques used to separate C14-26 glycerides, and what are their main advantages and disadvantages?
A2: The primary chromatographic techniques for analyzing C14-26 glycerides are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each has distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is widely used for separating triglycerides.[2] It is effective at separating glycerides based on their partition numbers, which relate to chain length and degree of unsaturation.[2]
-
Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. For glycerides, high-temperature GC is necessary, which can risk sample degradation.[3] It provides excellent separation based on carbon number.
-
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for lipid analysis, offering high efficiency and shorter analysis times compared to HPLC. It is particularly advantageous for separating isomeric lipids, a common source of co-elution.
Q3: How does the choice of detector impact the ability to resolve co-elution?
A3: The detector is critical for deconvoluting co-eluting peaks. While universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are common, they cannot distinguish between compounds under a single peak. A Mass Spectrometer (MS) is the most powerful detector in this context. By providing mass-to-charge ratio information, MS can often identify and quantify individual components within a co-eluting peak, effectively resolving the issue at the detection stage rather than through chromatography alone.
Troubleshooting Guide: Resolving Co-elution
This guide addresses specific issues you may encounter during your experiments.
Symptom 1: Poor resolution between triglyceride peaks of the same carbon number in RP-HPLC.
Q: My C18 HPLC method shows good separation between triglycerides with different carbon numbers, but those with the same carbon number and varying degrees of saturation are co-eluting. How can I improve this separation?
A: This is a classic challenge in lipid analysis. Several factors can be optimized to improve selectivity.
-
Mobile Phase Gradient: The composition of the mobile phase is critical. For complex triglyceride mixtures, a gradient elution is necessary. Try adjusting the gradient slope to be shallower during the elution window of your target compounds. Experiment with different organic modifiers; for instance, switching from acetonitrile/acetone to another non-aqueous mobile phase like acetonitrile/methyl-tert-butyl-ether (MTBE) can alter selectivity.
-
Column Temperature: Temperature affects both retention time and selectivity. Systematically varying the column temperature (e.g., in 5°C increments from 25°C to 40°C) can sometimes resolve critical pairs of triglycerides.
-
Stationary Phase: While C18 is the most common stationary phase, it may not be optimal for all separations. Consider a column with a different chemistry or a longer chain length (e.g., C30) to enhance shape selectivity for unsaturated species.
Symptom 2: Broad or tailing peaks for high-molecular-weight glycerides in GC analysis.
Q: When analyzing a C14-26 glyceride mixture with GC-MS, the later-eluting peaks (e.g., C24, C26 triglycerides) are broad, show significant tailing, or have low intensity. What is the cause?
A: This issue typically points to problems with high-molecular-weight analyte stability or system activity.
-
Insufficient Temperature: The analysis of intact triglycerides requires very high temperatures. Ensure your injector, column oven, and detector temperatures are adequate but do not exceed the column's maximum limit. A temperature-programmed run is essential.
-
Column Bleed and Degradation: High temperatures can cause the stationary phase to degrade ("bleed"), leading to a rising baseline and active sites that cause peak tailing. Use a column specifically designed for high-temperature applications. If the column is old, it may be irreversibly damaged and require replacement.
-
System Activity: Active sites in the injector liner or the front end of the column can cause analyte adsorption and degradation. Use a deactivated liner and trim the first few inches off the column's inlet to remove any accumulated non-volatile residues.
Symptom 3: Inability to separate isomeric diglycerides.
Q: I am trying to quantify 1,2- and 1,3-dicaprin, but they co-elute in my current HPLC and GC methods. Is there a better approach?
A: The separation of glyceride regioisomers is notoriously difficult. Supercritical Fluid Chromatography (SFC) is often the superior technique for this challenge.
-
Leverage SFC: SFC has demonstrated excellent capability in separating isomers that are inseparable by other techniques. The unique properties of supercritical CO2 as a mobile phase, combined with polar stationary phases, can provide the necessary selectivity. An SFC method using a C18 or cyano (CN) stationary phase could resolve 1,2 and 1,3 isomers.
-
Optimize SFC Parameters: If using SFC, experiment with the modifier (e.g., methanol) percentage, the gradient, and the back pressure, as these parameters control fluid density and solvating power, which in turn affects selectivity.
Data and Methodologies
Table 1: Comparison of Chromatographic Techniques for C14-26 Glyceride Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase. |
| Advantages | Robust and widely available; excellent for separating by chain length and unsaturation. | High resolution and efficiency; well-established methods for fatty acid analysis (after derivatization). | Fast analysis times; reduced organic solvent consumption; superior for isomer separation. |
| Disadvantages | Lower efficiency than GC; can be difficult to resolve isomers; requires non-aqueous solvents. | Requires high temperatures, risking analyte degradation; not suitable for non-volatile compounds. | Requires specialized instrumentation; method development can be more complex. |
| Best Suited For | Routine QC analysis of known triglyceride mixtures; separation based on partition number. | Analysis of total fatty acid profile (as FAMEs); separation of simple glyceride mixtures by carbon number. | Complex lipidomics; resolving isomeric glycerides; high-throughput screening. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Medium-Chain Triglycerides
This protocol is a starting point for the separation of C14-26 glycerides, adapted from established methods for medium-chain triglycerides.
-
Sample Preparation:
-
Accurately weigh and dissolve the glyceride sample in an appropriate solvent like dichloromethane or the initial mobile phase.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: A system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detector: ELSD, RI, or MS.
-
Column Temperature: 30°C.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetone or Dichloromethane
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-40 min: Ramp linearly from 10% to 60% B
-
40-45 min: Hold at 60% B
-
45-50 min: Return to 10% B and equilibrate
-
-
Protocol 2: High-Temperature GC-MS for Intact Glycerides
This protocol outlines a general approach for the analysis of intact C14-26 glycerides.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., hexane or chloroform).
-
An internal standard (e.g., trinonanoin) can be added for quantitative analysis.
-
-
Instrumentation:
-
GC-MS System: A GC equipped with a temperature-programmable inlet and oven, coupled to a mass spectrometer.
-
Column: A short (e.g., 15-30 m), narrow-bore capillary column with a thin film of a high-temperature stable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless or Programmable Temperature Vaporization (PTV) inlet.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 340°C.
-
Oven Temperature Program:
-
Initial Temp: 150°C, hold for 1 min.
-
Ramp 1: 15°C/min to 350°C.
-
Hold: Hold at 350°C for 10 min.
-
-
MS Parameters:
-
Ion Source Temp: 230°C.
-
Scan Range: m/z 50-1000.
-
-
Visual Guides
Troubleshooting Workflow for Co-elution
The following diagram illustrates a logical workflow for diagnosing and resolving co-elution issues in glyceride analysis.
References
Technical Support Center: Quantification of C14-26 Glycerides in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of C14-26 glycerides in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying C14-26 glycerides in complex pharmaceutical matrices?
A1: The choice of analytical technique depends on several factors, including the complexity of the matrix, the required sensitivity, and the specific glyceride species of interest. Here's a general comparison:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and is excellent for separating and identifying volatile and semi-volatile compounds.[3] However, glycerides are non-volatile and require derivatization to increase their volatility before analysis, which adds a sample preparation step.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique, ideal for complex matrices.[5] It can provide structural information and is capable of quantifying very low levels of glycerides. However, it can be susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the target analytes.
Q2: What are the main challenges when quantifying C14-26 glycerides in complex matrices like creams and ointments?
A2: The primary challenges include:
-
Matrix Interference: Pharmaceutical matrices are often complex mixtures of excipients, active pharmaceutical ingredients (APIs), and other lipids that can co-elute with the target C14-26 glycerides, leading to inaccurate quantification.
-
Sample Preparation: Efficiently extracting the glycerides from the matrix without losing the analytes or introducing contaminants is critical. The high viscosity of creams and ointments can make sample handling and extraction difficult.
-
Lack of Commercial Standards: A wide range of individual C14-26 mono-, di-, and triglyceride standards may not be commercially available, making accurate quantification challenging.
-
Co-elution of Isomers: Positional isomers of glycerides can be difficult to separate chromatographically, which can affect accurate quantification of individual species.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate the analytes from the majority of the matrix components.
-
Stable Isotope-Labeled Internal Standards: Use an internal standard that is chemically identical to the analyte but has a different mass. This is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples.
Troubleshooting Guides
HPLC-CAD Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions with Residual Silanols: Polar head groups of glycerides interacting with the silica-based stationary phase. | - Lower Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. - Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions. - Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine to the mobile phase can help. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the Sample: Reduce the concentration of the sample injected onto the column. - Reduce Injection Volume: Decrease the volume of the sample injected. | |
| Column Contamination: Buildup of non-eluting compounds from the matrix on the column. | - Flush the Column: Use a strong solvent to wash the column. - Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. | |
| Poor Peak Resolution | Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating the different glyceride species. | - Optimize the Gradient: Adjust the gradient profile to improve separation. - Try a Different Organic Modifier: Switch between acetonitrile and methanol to alter selectivity. |
| Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase. | - Adjust Column Temperature: Experiment with different column temperatures to improve resolution. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Incomplete Derivatization: The glycerides are not being efficiently converted to their volatile derivatives. | - Optimize Derivatization Reaction: Adjust the reaction time, temperature, and reagent concentration. - Ensure Anhydrous Conditions: Water can interfere with the derivatization reaction. |
| Thermal Degradation: The high temperatures in the GC inlet or column are causing the glyceride derivatives to break down. | - Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization. - Use a Cool On-Column Inlet: This injection technique introduces the sample directly onto the column at a lower temperature. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in the extraction and derivatization steps. | - Standardize the Protocol: Ensure all samples are treated identically. - Use an Internal Standard: Add an internal standard early in the sample preparation process to correct for variability. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Matrix Effects: Co-eluting matrix components are affecting the ionization of the target analytes. | - Improve Sample Cleanup: Use a more rigorous SPE protocol. - Optimize Chromatography: Modify the gradient to better separate analytes from the matrix. - Dilute the Sample: This can reduce the concentration of interfering compounds. |
| Poor Recovery | Analyte Loss During Sample Preparation: The glycerides are being lost during extraction or other sample handling steps. | - Optimize Extraction Solvent: Test different solvent systems to ensure complete extraction. - Minimize Transfer Steps: Reduce the number of times the sample is transferred between vials. - Use Protein Precipitation (for biological matrices): This can be a simple and effective way to remove proteins that may bind to the analytes. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of glycerides using different analytical techniques. Note that specific values will depend on the exact methodology, instrumentation, and matrix.
| Analytical Technique | Analyte Type | Linear Range | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| HPLC-CAD | Surfactants/Emulsifiers | ~0.5 - 100 µg/mL | Low ng range | Not specified | <5% | |
| GC-MS | Fatty Acids (C8-C24) | Not specified | Not specified | Not specified | Not specified | |
| LC-MS/MS | Very Long Chain Ceramides (C22, C24) | 0.02 - 16 µg/mL | 0.02 - 0.08 µg/mL | 109 - 114% | <15% |
Experimental Protocols
HPLC-CAD Method for C14-26 Glycerides
-
Sample Preparation (for a cream/ointment):
-
Accurately weigh approximately 100 mg of the sample into a centrifuge tube.
-
Add 5 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex for 2 minutes to dissolve the sample.
-
Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)
-
Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Tube Temperature: 50 °C.
-
Gas: Nitrogen at 35 psi.
-
GC-MS Method for C14-26 Glycerides (after derivatization)
-
Sample Preparation and Derivatization:
-
Extract the lipids as described in the HPLC-CAD protocol.
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Heat at 50 °C for 10 minutes to form fatty acid methyl esters (FAMEs).
-
Cool to room temperature and add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C (splitless injection).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-650.
-
Visualizations
Caption: Experimental workflow for the quantification of C14-26 glycerides.
Caption: Ceramide signaling pathway and its relevance in drug resistance.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. blog.organomation.com [blog.organomation.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Derivatization of C14-26 Glycerides for GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of C14-26 glycerides for Gas Chromatography (GC) analysis.
Troubleshooting Guides
Problem 1: Incomplete Derivatization or Low Yield of Derivatives
Symptoms:
-
Smaller than expected peak areas for your C14-26 glyceride derivatives.
-
Presence of underivatized mono-, di-, or triglycerides in the chromatogram.
-
Poor reproducibility of quantitative results.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent | Increase the molar excess of the derivatization reagent. For silylation, a 2:1 molar ratio of reagent to active hydrogens is a general guideline. For esterification, ensure a sufficient excess of the alcohol and catalyst. |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Samples, especially if extracted from aqueous media, must be completely dry before adding derivatization reagents, as water can deactivate them.[1] |
| Suboptimal Reaction Time or Temperature | Longer chain glycerides (C20 and above) may require longer reaction times or higher temperatures to overcome steric hindrance and ensure complete reaction. Optimize these parameters by running a time-course or temperature-gradient experiment. |
| Poor Sample Solubility | C14-26 glycerides can have limited solubility in the reaction mixture. Add a co-solvent like hexane or toluene to improve solubility during derivatization.[1] |
| Degraded Reagents | Derivatization reagents, especially silylating agents, are often moisture-sensitive and can degrade over time. Use fresh reagents or those stored under appropriate anhydrous conditions. |
| Incorrect pH (for certain reactions) | Some derivatization reactions are pH-sensitive. Ensure the reaction conditions are within the optimal pH range for the chosen method. |
Problem 2: Peak Tailing or Broadening in the Chromatogram
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Broader than expected peaks, leading to poor resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Residual underivatized glycerides, which are more polar, can interact with the GC column, causing peak tailing. Refer to the troubleshooting guide for incomplete derivatization. |
| Active Sites in the GC System | Free hydroxyl or carboxyl groups can interact with active sites in the injector liner or the GC column. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column appropriate for lipid analysis. |
| Low Injector Temperature | C14-26 glyceride derivatives have high boiling points. A low injector temperature can lead to slow volatilization and band broadening. Increase the injector temperature to ensure rapid and complete sample vaporization. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume. |
| Inappropriate Solvent | The sample solvent should be compatible with the GC column and the analytes. For FAMEs, hexane is a common and suitable solvent. |
Problem 3: Appearance of Extraneous Peaks or Artifacts
Symptoms:
-
Unexpected peaks in the chromatogram that are not related to the sample.
-
"Ghost" peaks appearing in blank runs.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent-Related Artifacts | Derivatization reagents or their byproducts can sometimes be detected. Prepare and inject a reagent blank (all components except the sample) to identify these peaks. |
| Side Reactions | Under certain conditions, side reactions can occur. For example, acidic conditions in FAME preparation can sometimes lead to the formation of methoxy artifacts with unsaturated fatty acids. Optimize reaction conditions to minimize these. |
| Contamination | Contamination can come from solvents, glassware, or the GC system itself. Use high-purity solvents and thoroughly clean all glassware. Regularly bake out the GC column and clean the injector port. |
| Septum Bleed | Pieces of the injector septum can break off and enter the inlet, leading to ghost peaks. Use high-quality septa and replace them regularly. |
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is best for C14-26 glycerides?
The choice of derivatization method depends on the specific glycerides you are analyzing (mono-, di-, or triglycerides) and your analytical goals.
-
Acid-Catalyzed Transesterification (e.g., with BF3-Methanol or Methanolic HCl): This is a common and effective method for converting triglycerides and other glycerides into fatty acid methyl esters (FAMEs). It is generally robust but can be slower than base-catalyzed methods. Care must be taken to minimize moisture.
-
Base-Catalyzed Transesterification (e.g., with Methanolic KOH): This method is typically faster than acid-catalyzed methods for transesterification. However, it is not suitable for derivatizing free fatty acids and can be sensitive to the presence of water and free fatty acids in the sample, which can lead to soap formation.
-
Silylation (e.g., with BSTFA or MSTFA): This is the preferred method for analyzing mono- and diglycerides as intact molecules. Silylation replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility. It is highly sensitive to moisture.
Q2: How does the chain length of C14-26 glycerides affect derivatization?
Longer chain lengths can present several challenges:
-
Decreased Solubility: C14-26 glycerides are less soluble in polar derivatization reagents. Using a co-solvent like hexane or toluene can improve solubility.
-
Steric Hindrance: The long alkyl chains can sterically hinder the reactive sites, potentially requiring more forcing reaction conditions (higher temperatures, longer times, or more catalyst) for complete derivatization.
-
Higher Boiling Points: The resulting derivatives have higher boiling points, necessitating higher GC injector and oven temperatures for proper elution.
Q3: What are the critical parameters to control during the derivatization of C14-26 glycerides?
-
Moisture Control: This is arguably the most critical factor, as water can hydrolyze the derivatizing agents and the resulting derivatives.
-
Reaction Temperature and Time: These need to be optimized for the specific chain lengths and types of glycerides being analyzed to ensure complete reaction without causing degradation.
-
Reagent-to-Sample Ratio: An insufficient amount of derivatizing reagent will lead to incomplete reactions.
-
Sample and Reagent Purity: Use high-purity reagents and solvents to avoid introducing contaminants that can interfere with the analysis.
Q4: Can I analyze mono-, di-, and triglycerides in a single GC run?
Yes, it is possible. After silylation, mono-, di-, and triglycerides can be separated and quantified in a single GC run. This requires a high-temperature capillary column and a temperature-programmed oven to elute the high-molecular-weight triglycerides.
Quantitative Data Summary
The following tables summarize typical quantitative data for common derivatization methods. Note that optimal conditions and results can vary based on the specific sample matrix and laboratory setup.
Table 1: Comparison of FAME Preparation Methods for Long-Chain Fatty Acids
| Derivatization Method | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed (BF3-Methanol) | 85 - 98 | 3 - 8 | Effective for all glycerides and free fatty acids. | Can be slower; reagent is corrosive and moisture-sensitive. |
| Base-Catalyzed (Methanolic KOH) | 90 - 99 | 2 - 6 | Fast reaction times. | Ineffective for free fatty acids; risk of soap formation. |
| (Trimethylsilyl)diazomethane (TMS-DM) | 90 - 106 | < 6 | High recovery and good precision. | Reagent is toxic and potentially explosive. |
Table 2: Typical Reaction Conditions for Derivatization of C14-26 Glycerides
| Method | Reagent | Temperature (°C) | Time (minutes) |
| Acid-Catalyzed Methylation | 14% BF3 in Methanol | 60 - 100 | 10 - 60 |
| Base-Catalyzed Transesterification | 0.5 M KOH in Methanol | 50 - 70 | 5 - 15 |
| Silylation | BSTFA + 1% TMCS | 60 - 80 | 15 - 45 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using BF3-Methanol
-
Sample Preparation: Accurately weigh 10-20 mg of the C14-26 glyceride sample into a screw-capped test tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol to the tube.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 30 minutes in a heating block or water bath.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the fatty acid methyl esters (FAMEs).
-
Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. The sample is now ready for GC analysis.
Protocol 2: Silylation of Mono- and Diglycerides using BSTFA
-
Sample Preparation: Place 1-5 mg of the mono-/diglyceride sample in a dry reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or another suitable aprotic solvent to dissolve the sample.
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS system.
Visualizations
Caption: General workflow for derivatization of C14-26 glycerides for GC analysis.
References
Best practices for avoiding contamination in "C14-26 glycerides" sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the sample preparation of C14-26 glycerides for analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in C14-26 glycerides sample preparation?
A1: Contamination in C14-26 glycerides sample preparation can arise from various sources. It is crucial to maintain a clean and controlled laboratory environment to minimize these risks. Key sources include:
-
Laboratory Environment: Dust, aerosols, and airborne particles can settle in samples. Working in a laminar flow hood can significantly reduce this type of contamination.[1]
-
Reagents and Solvents: Impurities in organic solvents, such as peroxides, water, or residual contaminants from manufacturing, can interfere with analysis.[1] Using high-purity, LC-MS, or GC-grade solvents is essential.[2]
-
Glassware and Equipment: Improperly cleaned glassware, plasticizers from plastic containers (e.g., phthalates), and residues from previous experiments can leach into the sample.
-
Human Error: Cross-contamination between samples, improper handling, and inadequate personal protective equipment (PPE) are significant sources of contamination.[1] Always wear gloves and change them between samples.[1]
Q2: How can I prevent contamination from organic solvents?
A2: Organic solvents are a primary source of contamination in lipid analysis. To mitigate this risk:
-
Use High-Purity Solvents: Always use solvents of the highest purity available (e.g., HPLC-grade, GC-grade, or LC-MS grade).
-
Proper Storage: Store solvents in appropriate, tightly sealed containers to prevent the absorption of atmospheric water and contamination.
-
Check for Stabilizers: Be aware of any stabilizers present in the solvents, as they can sometimes interfere with the analysis.
-
Run Blanks: Regularly analyze solvent blanks to identify any background contamination.
Q3: What are the best practices for handling and storing C14-26 glyceride samples?
A3: Proper handling and storage are critical to maintain the integrity of C14-26 glyceride samples.
-
Use Appropriate Containers: Use clean, amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants from plastic.
-
Storage Temperature: For long-term storage, samples should be kept at -80°C to prevent oxidation and degradation of polyunsaturated fatty acids. For shorter periods (up to a year), -20°C may be sufficient for some sample types.
-
Inert Atmosphere: For highly unsaturated glycerides, consider storing samples under an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of C14-26 glycerides.
Issue 1: Extraneous Peaks in the Chromatogram
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents | Use high-purity solvents and run solvent blanks to confirm purity. |
| Plasticizer Contamination | Avoid plastic containers; use glass vials with PTFE-lined caps. |
| Cross-Contamination | Thoroughly clean all glassware and equipment between samples. Use fresh pipette tips for each sample. |
| Ghost Peaks (HPLC) | This can be due to late eluting compounds from a previous injection. Ensure adequate column flushing between runs. |
| Air Bubbles in HPLC System | Degas the mobile phase and purge the pump to remove air bubbles. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC/GC
Possible Causes and Solutions:
| Cause | Solution |
| Active Silanol Groups (HPLC) | Use a high-purity silica column or add a competing base to the mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Degradation | Replace the column if it has been used extensively or with aggressive mobile phases. |
Issue 3: Inconsistent or Low Analyte Recovery
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Extraction | Optimize the extraction solvent system and procedure. Ensure thorough mixing and sufficient extraction time. |
| Analyte Degradation | Store samples at appropriate low temperatures and protect from light. Consider adding antioxidants like BHT. |
| Improper Derivatization (GC) | Ensure complete conversion to Fatty Acid Methyl Esters (FAMEs) by optimizing reaction time, temperature, and reagent concentration. |
| Phase Separation Issues | During liquid-liquid extraction, ensure complete separation of aqueous and organic layers before collecting the desired phase. |
Experimental Protocols
Protocol 1: Extraction and Derivatization of C14-26 Glycerides for GC-MS Analysis
This protocol is adapted for long-chain glycerides and involves a transesterification step to convert fatty acids to their volatile methyl esters (FAMEs).
Materials:
-
C14-26 Glyceride Sample
-
Internal Standard (e.g., C17:0 or C19:0 methyl ester)
-
0.5 M Sodium Methoxide in Methanol
-
Hexane (GC-grade)
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the glyceride sample into a glass vial.
-
Internal Standard Addition: Add a known amount of internal standard solution.
-
Transesterification: Add 1 mL of 0.5 M sodium methoxide in methanol. Cap the vial tightly and vortex for 1 minute.
-
Heating: Heat the vial at 60°C for 15-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and vortex for 1 minute.
-
Washing: Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove residual water.
-
Analysis: Transfer the dried extract to a GC vial for analysis.
Protocol 2: Analysis of Intact C14-26 Glycerides by HPLC-ELSD
This protocol is suitable for the analysis of intact mono-, di-, and triglycerides without derivatization.
Materials:
-
C14-26 Glyceride Sample
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water, THF)
-
Glass vials for autosampler
Procedure:
-
Sample Preparation: Dissolve a known amount of the glyceride sample in an appropriate solvent (e.g., a mixture similar to the initial mobile phase).
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates.
-
HPLC Conditions (Example for Long-Chain Glycerides):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile/Water and Methanol/THF might be employed. The exact gradient will need to be optimized based on the specific glycerides of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
-
Injection: Inject the prepared sample into the HPLC system.
Visualizations
Experimental Workflow for GC-MS Analysis of C14-26 Glycerides
Caption: Workflow for C14-26 glyceride sample prep for GC-MS.
Troubleshooting Logic for Extraneous Chromatographic Peaks
Caption: Troubleshooting extraneous peaks in chromatography.
References
Optimizing detector response for accurate "Glycerides, C14-26" quantification
Welcome to the technical support center for the accurate quantification of "Glycerides, C14-26." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these complex lipids.
Frequently Asked Questions (FAQs)
Q1: What are "this compound" and why are they challenging to quantify?
A: "this compound" refer to a group of lipids composed of a glycerol backbone esterified with fatty acids having carbon chain lengths ranging from 14 to 26. This category can include monoglycerides, diglycerides, and triglycerides with various combinations of these fatty acids. The primary challenge in their quantification lies in their lack of a strong UV chromophore, making detection by common UV-Vis detectors difficult.[1][2] Additionally, the similarity in their chemical structures and potential for co-elution can complicate chromatographic separation.
Q2: Which detectors are most suitable for the quantification of C14-26 glycerides?
A: Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are the most suitable "universal" detectors for analyzing compounds like glycerides that lack UV-absorbing properties.[3][4] Both detectors are mass-based and compatible with the gradient elution methods often required for separating complex lipid mixtures.[1]
Q3: What is the principle of operation for ELSD and CAD?
A:
-
ELSD: The HPLC eluent is nebulized into a fine mist. The mobile phase is then evaporated in a heated drift tube, leaving behind non-volatile analyte particles. These particles pass through a light beam, and the scattered light is measured by a photodiode. The amount of scattered light is proportional to the mass of the analyte.
-
CAD: Similar to ELSD, the eluent is first nebulized and the solvent evaporated. The resulting analyte particles are then charged by a stream of ionized nitrogen gas. The charged particles are collected, and the aggregate charge is measured by a highly sensitive electrometer, which is proportional to the mass of the analyte.
Q4: How can I optimize the response of my ELSD or CAD for C14-26 glyceride analysis?
A: Optimization is key for achieving accurate and sensitive quantification. Key parameters to consider are:
-
Nebulizer and Drift Tube/Evaporator Temperature: Lower temperatures are often preferred for semi-volatile compounds to prevent analyte loss. However, the temperature must be sufficient to evaporate the mobile phase. A systematic evaluation of different temperatures is recommended to find the optimal balance for your specific analytes and mobile phase.
-
Gas Flow/Pressure: The nebulizing gas (typically nitrogen) flow rate affects droplet size and solvent evaporation efficiency. Optimizing this parameter can significantly improve signal intensity and reduce baseline noise. Lower gas pressures have been shown to improve the detection of lipid nanoparticle components.
-
Mobile Phase Composition: The volatility of the mobile phase components can impact detector response. Using more volatile solvents can enhance sensitivity. For instance, hexane-based mobile phases in CAD can lead to lower background noise and better detection limits compared to less volatile solvents like methanol or acetonitrile.
Q5: Are there commercially available analytical standards for C14-26 glycerides?
A: While a specific "this compound" standard mixture may not be readily available, individual triglyceride standards within this carbon range, such as Trimyristin (C14) and Tripalmitin (C16), are commercially available and can be used to create a custom calibration mix. It is also possible to find suppliers offering glycerides with mixed fatty acid chains within the C14-18 and C16-22 range.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the quantification of C14-26 glycerides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Inappropriate mobile phase composition leading to poor solubility. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Ensure the mobile phase has sufficient elution strength. Consider adding solvents like isopropanol or dichloromethane to improve solubility. 2. Reduce the injection volume or sample concentration. 3. Use a different column chemistry (e.g., a C18 column specifically designed for lipids) or add a buffer to the mobile phase. |
| Non-Linear Calibration Curve | 1. This is an inherent characteristic of ELSD and CAD, especially over a wide concentration range. 2. Analyte volatility at the set detector temperature. | 1. Narrow the calibration range to a more linear portion of the response curve. 2. Use a non-linear fitting model (e.g., quadratic or power function) for your calibration curve. Some detector software includes options for response linearization. 3. Optimize the drift tube/evaporator temperature to minimize analyte loss. |
| Low Sensitivity / Poor Signal-to-Noise Ratio | 1. Suboptimal detector settings (temperature, gas flow). 2. Inefficient nebulization. 3. High background noise from the mobile phase. | 1. Systematically optimize the nebulizer and evaporator temperatures and the gas flow rate for your specific analytes. 2. Ensure the nebulizer is clean and functioning correctly. 3. Use high-purity solvents and consider filtering your mobile phase. For CAD, certain solvents can cause higher background noise. |
| Baseline Drift or Instability | 1. Temperature fluctuations in the detector or column. 2. Incomplete mobile phase evaporation. 3. Contamination in the detector. | 1. Allow the system to fully equilibrate before starting your analytical run. 2. Increase the drift tube/evaporator temperature or adjust the gas flow to ensure complete solvent removal. 3. Regularly clean the detector components as per the manufacturer's recommendations. |
| Irreproducible Peak Areas | 1. Inconsistent injection volume. 2. Sample instability or precipitation in the autosampler. 3. Fluctuations in detector gas pressure. | 1. Check the autosampler for proper function and ensure no air bubbles are being injected. 2. Ensure your sample is fully dissolved in the injection solvent and remains stable over the course of the analysis. 3. Use a stable gas supply with a high-quality regulator. |
Experimental Protocols
Below are detailed methodologies for the analysis of C14-26 glycerides using HPLC with ELSD or CAD.
Method 1: HPLC-ELSD for Triglyceride Analysis
This method is adapted for the separation of triglycerides within the C14-C26 range.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Dichloromethane |
| Gradient | 70% B to 100% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 40 °C |
| ELSD Gas Flow | 1.6 SLM (Standard Liters per Minute) |
Reference for starting conditions:
Method 2: HPLC-CAD for General Glyceride Profiling
This method provides a broad separation of different lipid classes, including glycerides.
| Parameter | Condition |
| Column | C18 (solid core), 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Isopropanol |
| Gradient | Complex ternary gradient, optimized for lipid class separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| CAD Evaporation Temp. | 35 °C |
| CAD Power Function | Enabled for response linearization |
Reference for starting conditions:
Visualizations
Experimental Workflow for C14-26 Glyceride Quantification
Caption: A typical workflow for the quantification of C14-26 glycerides.
Logical Relationship for Detector Optimization
Caption: Key parameters for optimizing detector response.
References
Validation & Comparative
A Comparative Guide for Formulation Scientists: "Glycerides, C14-26" vs. Medium-Chain Triglycerides
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid excipients is a critical determinant in the successful development of lipid-based drug delivery systems (LBDDS), particularly for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two classes of glycerides: "Glycerides, C14-26," which are classified as long-chain triglycerides (LCTs), and medium-chain triglycerides (MCTs). This comparison is supported by experimental data to aid in the rational selection of lipid excipients for formulation development.
Defining the Lipids: A Look at their Chemical Identity
This compound (Long-Chain Triglycerides - LCTs) are esters of glycerol with fatty acids that possess a carbon chain length ranging from 14 to 26 atoms. These are typically derived from natural sources such as vegetable oils (e.g., soybean oil, olive oil) and animal fats. Their longer fatty acid chains result in a more lipophilic character and different metabolic pathways compared to their medium-chain counterparts.
Medium-Chain Triglycerides (MCTs) are triglycerides composed of a glycerol backbone and three fatty acids with an aliphatic tail of 6 to 12 carbon atoms.[1] They are commonly sourced from coconut oil and palm kernel oil. Due to their shorter chain length, MCTs exhibit distinct physicochemical properties and are metabolized differently in the body.
The fundamental structural difference between these two types of glycerides dictates their performance in pharmaceutical formulations.
Performance Comparison in Formulations
The choice between "this compound" (LCTs) and MCTs as lipid excipients can significantly impact a drug formulation's performance in terms of drug solubility, bioavailability, and stability.
Drug Solubility
The primary function of a lipid excipient is to act as a solvent for the API. The solubility of a drug in the chosen glyceride is a critical factor for achieving a desirable drug load in the formulation.
General Trends:
-
Medium-Chain Triglycerides (MCTs): Often exhibit higher solvent capacity for many lipophilic drugs on a weight basis due to the higher concentration of ester groups.[1]
-
This compound (LCTs): Can be particularly effective for highly lipophilic drugs.
Quantitative Data on Drug Solubility:
| Drug | Medium-Chain Triglycerides (MCTs) | Long-Chain Triglycerides (LCTs) (Representative examples) | Reference |
| Thalidomide | Lower Solubility | Higher solubility in Castor Oil (0.250 mg/g) and Soybean Oil | [2] |
| Pterostilbene | Higher Saturation Solubility (242.4 ± 10.1 mg/g) | Lower solubility in Sunflower Oil (100.4 ± 3.2 mg/g) and Olive Oil (98.5 ± 3.7 mg/g) | [1] |
Bioavailability Enhancement
A key objective of using lipid-based formulations is to improve the oral bioavailability of poorly water-soluble drugs. The distinct metabolic pathways of MCTs and LCTs play a crucial role here.
-
MCTs: Are more rapidly hydrolyzed in the gastrointestinal tract, and the resulting medium-chain fatty acids are primarily absorbed via the portal vein, leading to a faster onset of action.[3]
-
LCTs ("this compound"): Are digested and absorbed via the intestinal lymphatic system, which can bypass the first-pass metabolism in the liver. This is particularly advantageous for drugs that are extensively metabolized by the liver, as it can significantly enhance their oral bioavailability.
Quantitative Data on Bioavailability Enhancement:
| Drug | Formulation with MCTs | Formulation with LCTs | Outcome | Reference |
| Cannabinoids (THC, CBD) | Type I SNEDDS | Type I SNEDDS | Differences in absorption were not substantial. | |
| Cannabinoids (THC, CBD) | Type II SNEDDS | Type II SNEDDS | Differences in absorption were more prominent. | |
| Progesterone | Hybrid MCT & LCT SEDDS | - | 3.82-fold higher bioavailability than a commercial oral product in a mouse model. |
Formulation Stability
The stability of the formulation, particularly for emulsions and self-emulsifying drug delivery systems (SEDDS), is critical for ensuring consistent drug delivery and shelf-life.
-
MCTs: Due to their lower viscosity and higher fluidity, MCTs generally exhibit better self-emulsification properties.
-
LCTs ("this compound"): Can be more challenging to emulsify effectively.
Quantitative Data on Formulation Stability:
| Formulation Parameter | Medium-Chain Triglycerides (MCTs) | Long-Chain Triglycerides (LCTs) | Hybrid MCT/LCT (1:1) | Reference |
| Emulsion Droplet Size (Progesterone SEDDS) | 113.50 ± 0.34 nm | 371.60 ± 6.90 nm | 21.23 ± 0.30 nm |
Experimental Protocols
To aid researchers in their formulation development, detailed methodologies for key experiments are provided below.
Equilibrium Solubility Measurement
This protocol is used to determine the saturation solubility of a drug in a lipid excipient.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Lipid excipient (MCT or "this compound")
-
Glass vials
-
Vortex mixer
-
Temperature-controlled incubator/shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the API to a glass vial containing a known volume or weight of the lipid excipient.
-
Tightly seal the vials and vortex thoroughly to ensure initial dispersion.
-
Place the vials in a temperature-controlled incubator (e.g., 37°C) and agitate for a sufficient period (e.g., 48-72 hours) to reach equilibrium.
-
After incubation, centrifuge the vials at a high speed to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant (the lipid phase).
-
Accurately dilute the aliquot with a suitable solvent.
-
Analyze the concentration of the dissolved API in the diluted sample using a validated HPLC method.
-
Calculate the saturation solubility of the API in the lipid excipient (e.g., in mg/mL or mg/g).
In Vitro Lipolysis Testing
This method simulates the digestion of a lipid-based formulation in the small intestine to assess its ability to maintain the drug in a solubilized state.
Materials:
-
pH-stat apparatus (titrator, pH electrode, reaction vessel)
-
Lipolysis medium (containing bile salts, phospholipids, and buffer)
-
Pancreatic lipase extract
-
Formulated drug product
-
Enzyme inhibitor solution
-
Centrifuge
-
HPLC system
Procedure:
-
Set up the pH-stat apparatus with the reaction vessel containing the lipolysis medium at 37°C.
-
Add the lipid-based formulation to the reaction vessel and allow it to disperse.
-
Initiate the lipolysis by adding the pancreatic lipase extract.
-
Maintain a constant pH (e.g., 6.8) by titrating the released free fatty acids with a sodium hydroxide solution. The consumption of NaOH is recorded over time.
-
At predetermined time points, withdraw aliquots from the reaction vessel.
-
Immediately add an enzyme inhibitor to each aliquot to stop the lipolysis reaction.
-
Separate the different phases (aqueous, oily, and precipitated drug) by ultracentrifugation.
-
Determine the concentration of the drug in the aqueous phase by HPLC. This represents the amount of drug that is solubilized and potentially available for absorption.
In Vivo Bioavailability Study
This protocol outlines a typical in vivo pharmacokinetic study in an animal model (e.g., rats) to determine the oral bioavailability of a drug from a lipid-based formulation.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Lipid-based drug formulations (with MCT and LCT)
-
Control formulation (e.g., aqueous suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups, with each group receiving a different formulation (e.g., MCT-based, LCT-based, control).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from a suitable site (e.g., tail vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples frozen until analysis.
-
Quantify the drug concentration in the plasma samples using a validated analytical method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the relative bioavailability of the lipid-based formulations compared to the control.
Conclusion
Both "this compound" (representing LCTs) and MCTs are valuable excipients in the formulation of lipid-based drug delivery systems. The optimal choice is highly dependent on the physicochemical properties of the drug candidate and the desired pharmacokinetic profile. MCTs may offer advantages in terms of drug solubility and rapid absorption, while LCTs can be beneficial for drugs that undergo significant first-pass metabolism due to their ability to facilitate lymphatic transport. A thorough pre-formulation screening, including the experimental protocols outlined in this guide, is essential for the rational selection of the most appropriate lipid excipient to achieve optimal drug delivery.
References
A Comparative Analysis of C14-26 Glycerides and Other Synthetic Emollients for Advanced Dermatological and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C14-26 glycerides and other widely used synthetic emollients in topical formulations. The information presented is intended to assist researchers and formulation scientists in selecting the most appropriate emollient to achieve desired sensory characteristics, skin feel, and therapeutic efficacy in advanced dermatological and pharmaceutical products.
Introduction to Synthetic Emollients
Synthetic emollients are a cornerstone of modern cosmetic and pharmaceutical formulation, designed to impart a smooth, soft feel to the skin.[1] They function primarily by forming a thin, occlusive film on the stratum corneum, which reduces transepidermal water loss (TEWL) and helps to maintain skin hydration.[2] Beyond their moisturizing properties, emollients are critical for solubilizing active pharmaceutical ingredients (APIs), enhancing skin penetration, and defining the overall sensory profile of a topical product.[3]
This guide will focus on a comparative analysis of different classes of synthetic emollients, with a special focus on the functional properties of C14-26 glycerides.
C14-26 Glycerides: A Profile
C14-26 glycerides are a blend of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbons. A commercially available example is CREMOL® C14-26.
Physicochemical Properties:
-
Appearance: Waxy solid at room temperature.
-
Melting Point: Approximately 45-55°C.
-
Key Functions: Texturizing agent, consistency and viscosity regulator, emollient.
Due to its solid nature, C14-26 glycerides contribute significantly to the structure and stability of emulsions. It is particularly valued for its ability to modify the texture of a formulation, providing a rich and substantive feel without excessive greasiness. Its good affinity for the skin suggests effective film-forming properties, which are essential for an emollient's function.
Comparative Analysis with Other Synthetic Emollients
The selection of an emollient is a critical step in formulation development, as it influences not only the product's performance but also consumer acceptance.[4] The following sections provide a comparative overview of different classes of synthetic emollients, with quantitative data to support the comparison.
Physicochemical Properties
The physical and chemical properties of an emollient, such as viscosity and surface tension, have a direct impact on its sensory characteristics, such as spreadability and oiliness.[5]
| Emollient Class | Example(s) | Viscosity (mPa·s) | Surface Tension (mN/m) | Key Physicochemical Characteristics |
| Waxy Glycerides | C14-26 Glycerides | High (in molten state) | Not specified | Solid, waxy texture; provides structure and viscosity. |
| Silicones | Dimethicone, Cyclomethicone | Variable | Low | Low surface tension allows for good spreadability; volatile options (cyclomethicone) provide a light, non-greasy feel. |
| Esters | Isopropyl Myristate, Octyldodecanol, Dibutyl Adipate, Dicaprylyl Carbonate | Low to Medium | Variable | Wide range of sensory profiles, from light and dry to rich and substantive. |
| Hydrocarbon Oils | Mineral Oil, Polydecene | Medium to High | High | Highly occlusive; forms a substantive film on the skin. |
Note: Data is compiled from multiple sources and represents typical values. Actual values may vary depending on the specific grade and manufacturer.
Performance Data: Skin Hydration and Barrier Function
The primary function of an emollient is to improve skin hydration and reinforce the skin's barrier function. This is typically measured by changes in skin capacitance (Corneometer) and Transepidermal Water Loss (TEWL).
| Emollient/Formulation | Key Findings (Change in Skin Hydration/TEWL) | Reference |
| Urea-Glycerol Containing Cream (UGC) | Significantly improved skin barrier and protected against irritation. Reduced TEWL compared to no treatment and paraffin-based cream. | |
| Glycerol-based Gel (Doublebase Gel) | Showed a stepwise, cumulative increase in skin hydration over 7 days of use. | |
| White Petrolatum | Significantly increased skin hydration compared to control. | |
| 10% Glycerin Solution | Led to the highest immediate increase in skin hydration, peaking at 15 minutes. | |
| Formulations with Natural vs. Synthetic Emollients | Formulations with a predominance of natural oils showed a greater increase in skin hydration compared to those with synthetic emollients. |
Sensory Profile Comparison
The sensory profile of an emollient is a critical factor for consumer compliance and product success. Sensory attributes are often evaluated by trained panels using quantitative descriptive analysis.
| Emollient | Difficulty of Spreading | Gloss | Residue | Stickiness | Oiliness |
| Cyclomethicone | Low | Low | Low | Low | Low |
| Dimethicone | Low | Medium | Medium | Low | Medium |
| Isopropyl Myristate | Low | High | High | Medium | High |
| Octyldodecanol | Medium | High | High | High | High |
| Mineral Oil | Medium | High | High | High | High |
This table presents a qualitative summary based on findings from multiple sensory analysis studies.
Experimental Protocols
To ensure the objective evaluation of emollient performance, standardized experimental protocols are essential.
In-Vivo Skin Hydration and TEWL Measurement
-
Objective: To quantify the effect of an emollient on skin hydration and barrier function.
-
Instrumentation:
-
Corneometer: Measures the electrical capacitance of the skin, which is directly correlated with the hydration level of the stratum corneum.
-
Tewameter: Measures the rate of transepidermal water loss, providing an indication of the skin's barrier integrity.
-
-
Methodology:
-
Baseline Measurement: Measurements are taken on a defined area of the forearm before product application.
-
Product Application: A standardized amount of the emollient formulation is applied to the test area.
-
Post-Application Measurements: Measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 24 hours) after application to assess the immediate and long-term effects.
-
Control: An untreated area is also measured at the same time points to serve as a control.
-
Sensory Profile Analysis (Quantitative Descriptive Analysis)
-
Objective: To quantitatively describe the sensory characteristics of an emollient.
-
Methodology:
-
Panel Selection and Training: A panel of trained assessors is selected. They undergo training to familiarize themselves with the sensory attributes and the rating scale.
-
Attribute Development: The panel develops a lexicon of descriptive terms for the sensory properties of the emollients (e.g., difficulty of spreading, gloss, residue, stickiness, oiliness).
-
Product Evaluation: Panelists evaluate the emollients under controlled conditions, applying a standardized amount to the skin and rating the intensity of each attribute on a linear scale.
-
Data Analysis: The data is statistically analyzed to determine the sensory profile of each emollient and to identify significant differences between them.
-
Visualizing Emollient Science
Mechanism of Action of Emollients
References
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of C14-26 Glycerides
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of C14-26 glycerides is essential for quality control, formulation development, and metabolic research. The choice of analytical methodology is critical to achieving robust results. This guide provides an objective comparison of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of long-chain glycerides. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates analytical workflows to assist in method selection and validation.
Introduction to C14-26 Glyceride Analysis
Glycerides in the C14 to C26 range, which include mono-, di-, and triglycerides of fatty acids such as myristic (C14), palmitic (C16), stearic (C18), arachidic (C20), behenic (C22), lignoceric (C24), and cerotic (C26) acids, are prevalent in pharmaceutical excipients, food products, and biological systems. Their analysis is often challenging due to their low volatility and, in the case of complex mixtures, the presence of numerous structurally similar compounds. Both GC and HPLC offer powerful solutions, but their principles of separation and detection lead to distinct advantages and limitations.
Principles of Analysis: GC vs. HPLC
Gas Chromatography (GC) is a technique best suited for volatile and thermally stable compounds. For the analysis of C14-26 glycerides, which have high boiling points, high-temperature GC (HTGC) is often employed. Alternatively, a more common approach involves a derivatization step to convert the non-volatile glycerides into more volatile fatty acid methyl esters (FAMEs).[1] The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] Flame Ionization Detection (FID) is a common and highly sensitive detection method for carbon-containing compounds like glycerides.[3]
High-Performance Liquid Chromatography (HPLC) , in contrast, is ideal for non-volatile and thermally labile compounds.[2] This makes it particularly suitable for the analysis of intact mono-, di-, and triglycerides without the need for derivatization.[4] Reversed-phase HPLC (RP-HPLC) is a common mode of separation where a non-polar stationary phase is used with a polar mobile phase. Detection of glycerides, which often lack a UV chromophore, is typically achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
Data Presentation: Performance Comparison
The following table summarizes typical quantitative performance characteristics for GC-FID and HPLC-ELSD in the analysis of long-chain glycerides. It is important to note that this data is compiled from various sources and is representative of the performance of each technique, not from a direct head-to-head cross-validation study on the same C14-26 glyceride samples.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Analyte | Fatty Acid Methyl Esters (FAMEs) or Intact Glycerides (HTGC) | Intact Mono-, Di-, and Triglycerides |
| Linearity (r²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Low femtomol range on column | 0.08–0.65 µg/mL |
| Limit of Quantitation (LOQ) | Typically 3x LOD | 0.24–1.78 µg/mL |
| Accuracy (% Recovery) | Generally high (not explicitly stated in sources) | 94.70–105.81% |
| Precision (% RSD) | < 10% | < 2% |
| Analysis Time | 15 - 42 minutes | 15 - 30 minutes |
| Sample Preparation | Requires derivatization (transesterification) for FAMEs analysis | Simple dilution |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) for C14-26 Glycerides (as FAMEs)
This method involves the transesterification of glycerides to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.
1. Sample Preparation and Transesterification:
-
Accurately weigh approximately 10-25 mg of the glyceride sample into a screw-cap glass tube.
-
Add a known amount of an internal standard (e.g., methyl heptadecanoate) for accurate quantification.
-
Add 2 mL of a 0.5 M solution of sodium methoxide in methanol.
-
Cap the tube and heat at 60°C for 15 minutes, with occasional vortexing.
-
After cooling, add 2 mL of n-hexane and 2 mL of distilled water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a split/splitless injector.
-
Column: A medium polarity open-tubular fused silica column suitable for FAMEs analysis (e.g., a wax or a mid-polarity phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split injection with a ratio of 50:1 at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Detector: FID at 260°C.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Intact C14-26 Glycerides
This method allows for the direct analysis of intact glycerides without derivatization.
1. Sample Preparation:
-
Accurately weigh the glyceride sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and hexane, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-ELSD Instrumentation and Conditions:
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and an evaporative light scattering detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Acetone
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more non-polar, higher molecular weight glycerides.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Gas Pressure: 3.5 bar.
-
Mandatory Visualization
Caption: Experimental workflow for C14-26 glyceride analysis using GC-FID.
Caption: Experimental workflow for C14-26 glyceride analysis using HPLC-ELSD.
Caption: Key comparison points for GC and HPLC in glyceride analysis.
Conclusion
Both GC and HPLC are robust and reliable techniques for the analysis of C14-26 glycerides, each with its own set of advantages and limitations.
-
GC-FID is a highly sensitive method, particularly when analyzing the fatty acid composition of glycerides through FAMEs analysis. High-temperature GC can be used for intact glyceride analysis but requires specialized columns and high temperatures that may not be suitable for all analytes.
-
HPLC-ELSD offers the significant advantage of analyzing intact mono-, di-, and triglycerides without the need for a potentially labor-intensive derivatization step. This direct analysis can provide a more accurate representation of the glyceride profile in the original sample.
The ultimate choice between GC and HPLC will depend on the specific analytical goals. If a detailed fatty acid profile is required, GC-FID of the FAMEs is an excellent choice. If the goal is to quantify the intact glyceride species, particularly in complex mixtures or for thermally sensitive compounds, HPLC-ELSD is the more appropriate technique. For a comprehensive characterization of C14-26 glycerides, the complementary use of both techniques can provide the most detailed and accurate results.
References
A Comparative Analysis of Glycerides, C14-26 and Natural Waxes in Cosmetic Science
In the landscape of cosmetic formulation, the selection of structuring agents is paramount to achieving desired product performance, stability, and sensory characteristics. This guide provides an objective comparison between Glycerides, C14-26, a synthetic wax, and common natural waxes such as Carnauba, Candelilla, and Beeswax. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed ingredient choices.
Introduction to Cosmetic Waxes
This compound are synthetic or semi-synthetic waxes composed of esters formed from glycerol and fatty acids with carbon chain lengths ranging from 14 to 26.[1] These glycerides are valued for their versatility, consistency, and specific functional benefits in cosmetic formulations.[1] A closely related and often-used example is C18-36 Acid Triglyceride, a synthetic wax known for its high crystallinity and rigidity, often compared to Carnauba wax.[2][3]
Natural waxes are derived from plant and animal sources.[4] Carnauba wax, from the leaves of the Brazilian palm Copernicia Cerifera, is the hardest known natural wax. Candelilla wax is sourced from the Euphorbia Cerifera shrub and is known for the glossy finish it imparts. Beeswax, produced by honeybees, is a traditional and widely used wax valued for its emollient and film-forming properties.
Physicochemical Properties: A Quantitative Comparison
The functional differences between these waxes are rooted in their distinct physicochemical properties. The following table summarizes key quantitative data for a representative synthetic glyceride wax (C18-36 Acid Triglyceride) and common natural waxes.
| Property | C18-36 Acid Triglyceride (Synthetic) | Carnauba Wax (Natural) | Candelilla Wax (Natural) | Beeswax (Natural) |
| Melting Point (°C) | 66 - 73 | 82 - 86 | 68 - 73 | 61 - 65 |
| Hardness | High, imparts rigidity | Very High (Hardest natural wax) | High | Medium |
| Composition | Triester of glycerin and C18-36 fatty acids | ~85% Esters, 2-3% Free Fatty Acids | ~35% Esters, >50% Hydrocarbons | ~71% Esters, 13% Free Acids, 15% Hydrocarbons |
| Key Feature | High crystallinity, consistent batch-to-batch | High melting point, provides structure and gloss | Good film-former, adds gloss | Emollient, forms a protective barrier |
Note: Data for this compound is represented by the similar synthetic wax, C18-36 Acid Triglyceride. Data compiled from multiple sources.
Performance in Cosmetic Formulations
The choice between synthetic glycerides and natural waxes significantly impacts the final product's characteristics.
In Emulsions (Creams & Lotions):
-
This compound and similar synthetic waxes act as effective emulsion stabilizers and viscosity-controlling agents. They contribute to the consistency of creams and help protect the skin from moisture loss by forming a hydrophobic film. Their batch-to-batch consistency is a key advantage in large-scale production.
-
Natural Waxes , like beeswax, are excellent emollients and are known for their ability to form a protective yet breathable barrier on the skin. Candelilla wax also functions as a thickening agent and an effective emulsifier.
In Anhydrous Products (Lipsticks & Balms):
-
This compound (as C18-36 Acid Triglyceride) imparts a high degree of rigidity to stick formulations, which is crucial for preventing deformation at elevated temperatures. Synthetic waxes can improve oil hardness and structure in hot pour applications, reducing issues like oil bleed.
-
Carnauba Wax is prized in lipstick formulations for its ability to raise the melting point and provide structural integrity, preventing the stick from softening or melting. It also contributes to a glossy finish.
-
Candelilla Wax provides firmness and is a good film-former, contributing to the gloss and wear of lip products.
-
Beeswax adds structure and acts as a film-former, aiding in pigment retention.
Sensory Profile: Synthetic waxes often provide a smooth, non-sticky skin feel and can improve the spreadability of a product. Natural waxes can sometimes have a heavier or stickier feel, though this can be modified through formulation with other ingredients.
Experimental Protocols
Objective evaluation of wax performance relies on standardized experimental methods. Below are detailed protocols for key performance tests.
Texture Analysis: Hardness of a Wax Stick
This protocol determines the hardness of a cosmetic stick (e.g., lipstick) by measuring the force required to penetrate or break it.
-
Objective: To quantify the hardness and brittleness of a wax-based cosmetic stick.
-
Apparatus:
-
Texture Analyzer (e.g., Brookfield CTX, Stable Micro Systems TA.XTplus).
-
Lipstick Cantilever Fixture (for break strength) or a needle/small cylinder probe (for penetration).
-
Sample holder.
-
-
Methodology (Cantilever Bend Test):
-
Sample Preparation: Condition lipstick samples at a controlled temperature (e.g., 21°C) for at least 24 hours.
-
Setup: Secure the lipstick base in the sample holder. Extend the lipstick to a specified length (e.g., 12.5 mm).
-
Test Parameters:
-
Test Type: Compression.
-
Probe: Hemispherical blade (Lipstick Cantilever Fixture).
-
Pre-Test Speed: 1.0 mm/s.
-
Test Speed: 1.0 mm/s.
-
Target Distance: 7 mm.
-
Trigger Force: 10 g.
-
-
Procedure: The probe moves down at the set speed, bending the lipstick. The force is continuously measured until the target distance is reached or the lipstick breaks.
-
Data Analysis: The peak force recorded is the hardness or break strength. The distance to the peak indicates brittleness (a shorter distance suggests a more brittle sample). The gradient of the force-distance curve represents the stiffness.
-
Oil Binding Capacity (OBC)
This method evaluates the ability of a wax to structure and hold liquid oil within its crystal network, which is critical for preventing syneresis (oil bleeding) in formulations.
-
Objective: To determine the percentage of oil retained in an oleogel after applying centrifugal force.
-
Apparatus:
-
Laboratory centrifuge with temperature control.
-
Eppendorf tubes (or similar).
-
Analytical balance.
-
-
Methodology:
-
Sample Preparation: Prepare oleogels by dissolving a specific concentration of wax (e.g., 3-7%) in oil at a high temperature (e.g., 80°C) with stirring to ensure complete dissolution. Pour the hot mixture into pre-weighed centrifuge tubes and store under controlled conditions (e.g., 4°C for one hour) to allow for crystallization.
-
Centrifugation: Place the tubes in the centrifuge and spin at a specified speed and temperature (e.g., 4000 rpm at 24°C for 15 minutes).
-
Separation: After centrifugation, carefully invert the tubes onto an absorbent paper towel for a set time (e.g., 5 minutes) to drain the separated liquid oil.
-
Measurement: Weigh the tubes again containing the remaining oleogel.
-
Calculation: The Oil Binding Capacity is calculated as the percentage of oil retained in the oleogel structure.
-
Visualized Workflows and Logic
// Nodes Start [label="Define Formulation Goals", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vegan [label="Vegan Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HeatStability [label="High Heat Stability Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Texture [label="Desired Texture?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
SelectNatural [label="Select Carnauba,\nCandelilla, or other\nplant-based waxes", fillcolor="#34A853", fontcolor="#FFFFFF"]; SelectSynthetic [label="Consider Beeswax or\nSynthetic Waxes", fillcolor="#EA4335", fontcolor="#FFFFFF"];
HighMelt [label="Prioritize Carnauba or\nhigh-melt synthetic waxes\n(e.g., C18-36 Acid Triglyceride)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MediumMelt [label="Candelilla or Beeswax\nmay be suitable", fillcolor="#FFFFFF", fontcolor="#202124"];
Glossy [label="Use Candelilla or Carnauba", fillcolor="#FFFFFF", fontcolor="#202124"]; Creamy [label="Use Beeswax or\nblends with softer waxes", fillcolor="#FFFFFF", fontcolor="#202124"];
Finalize [label="Finalize Wax Blend\n& Perform Stability Tests", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Vegan; Vegan -> SelectNatural [label="Yes"]; Vegan -> SelectSynthetic [label="No"]; SelectNatural -> HeatStability; SelectSynthetic -> HeatStability;
HeatStability -> HighMelt [label="Yes"]; HeatStability -> MediumMelt [label="No"];
HighMelt -> Texture; MediumMelt -> Texture;
Texture -> Glossy [label="Glossy"]; Texture -> Creamy [label="Creamy"];
Glossy -> Finalize; Creamy -> Finalize; } caption: Decision tree for selecting a wax in lipstick formulation.
Conclusion
Both this compound and natural waxes offer unique advantages in cosmetic science. This compound and related synthetic waxes provide excellent consistency, stability, and rigidity, making them highly suitable for formulations requiring high-temperature stability and a uniform sensory profile. Natural waxes offer a wide range of textures and are often preferred in "natural" or "clean" beauty formulations. Carnauba wax is unparalleled for its hardness and high melting point, while candelilla provides excellent gloss and beeswax contributes valuable emollient properties. The optimal choice depends on the specific goals of the formulation, including desired texture, stability requirements, and marketing claims (e.g., vegan). A combination of different waxes is often employed to achieve the ideal balance of properties.
References
A Comparative Analysis of C14-26 Glycerides and Petrolatum for Enhanced Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of C14-26 glycerides and petrolatum in skin hydration, supported by available experimental data and detailed methodologies. The information is intended to assist researchers and formulation scientists in the selection of appropriate agents for dermal applications.
Introduction
Maintaining optimal skin hydration is crucial for a healthy skin barrier function. Two commonly utilized ingredients in dermatological and cosmetic formulations for this purpose are petrolatum and glycerides. Petrolatum is a well-established occlusive agent, while C14-26 glycerides, a blend of esters derived from glycerol and fatty acids with carbon chain lengths of 14 to 26, are recognized for their emollient properties. This guide delves into a comparative analysis of their mechanisms of action and efficacy in skin hydration.
Mechanism of Action
Petrolatum: The Occlusive Gold Standard
Petrolatum functions primarily as an occlusive agent. Upon application, it forms a hydrophobic barrier on the skin's surface. This barrier significantly reduces transepidermal water loss (TEWL), the process of water evaporating from the skin into the atmosphere.[1][2] By trapping existing moisture, petrolatum helps to hydrate the stratum corneum, the outermost layer of the skin. Studies have shown that petrolatum is one of the most effective occlusive agents, capable of reducing TEWL by more than 98%.[1][2] This high degree of occlusion makes it a benchmark ingredient for skin barrier repair and protection.
C14-26 Glycerides: Emolliency and Barrier Support
C14-26 glycerides are primarily classified as emollients, which work by filling the spaces between skin cells to create a smoother skin surface. Their hydrophobic nature also allows them to form a thin, non-greasy film on the skin, contributing to a reduction in TEWL, though likely to a lesser extent than petrolatum.
The fatty acids within the C14-26 range are long-chain fatty acids, which are integral components of the skin's natural lipid barrier. When applied topically, triglycerides can be metabolized by skin enzymes and their fatty acid components can be incorporated into the skin's own lipid structures, thereby helping to fortify the skin barrier from within. This can lead to improved moisture retention and overall skin health. While direct quantitative data for C14-26 glycerides is limited, studies on similar triglycerides, such as caprylic/capric triglyceride, have demonstrated their ability to improve skin hydration and reduce TEWL by forming an occlusive film.[3]
Efficacy Data in Skin Hydration
The following table summarizes the available quantitative data on the efficacy of petrolatum and the inferred efficacy of C14-26 glycerides in skin hydration.
| Parameter | Petrolatum | C14-26 Glycerides (Inferred) |
| Transepidermal Water Loss (TEWL) Reduction | >98% | Moderate reduction; forms an occlusive film to decrease TEWL. |
| Skin Hydration (Corneometry) | Significant increase due to moisture retention. | Increase in skin hydration through emollient action and barrier support. |
| Mechanism of Action | Occlusion | Emolliency, Barrier Support |
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a key indicator of skin barrier function. A higher TEWL value suggests a more compromised barrier.
Principle: The measurement is typically performed using an evaporimeter (Tewameter) which has a probe with sensors that measure the water vapor gradient above the skin surface.
Protocol:
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.
-
Baseline Measurement: A baseline TEWL reading is taken from a defined area of the skin (e.g., volar forearm) before the application of any product.
-
Product Application: A standardized amount of the test substance (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: TEWL is measured at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application to assess its effect on water loss.
-
Data Analysis: The change in TEWL from baseline is calculated to determine the occlusivity of the product.
Measurement of Skin Hydration (Corneometry)
Corneometry measures the capacitance of the skin, which is directly related to its water content. Higher capacitance values indicate better hydration.
Principle: The Corneometer probe measures the dielectric constant of the stratum corneum. Since water has a higher dielectric constant than other skin components, the measured capacitance reflects the skin's hydration level.
Protocol:
-
Acclimatization: Similar to TEWL measurements, subjects acclimatize to a controlled environment.
-
Baseline Measurement: A baseline corneometry reading is taken from the designated skin area.
-
Product Application: A standardized amount of the test product is applied.
-
Post-Application Measurements: Corneometry readings are taken at various time points after application to evaluate the change in skin hydration.
-
Data Analysis: The increase in corneometry units from baseline indicates the moisturizing efficacy of the product.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanisms of skin hydration for petrolatum and C14-26 glycerides.
Caption: Standard experimental workflows for TEWL and Corneometry measurements.
Conclusion
Petrolatum remains a highly effective and well-documented occlusive agent for skin hydration, demonstrating a significant reduction in transepidermal water loss. C14-26 glycerides, while lacking direct comparative quantitative data, function as effective emollients with the potential to support the skin's natural barrier function through their long-chain fatty acid components. The choice between these ingredients will depend on the desired formulation characteristics, the primary mechanism of hydration sought, and the specific application. For profound barrier repair and moisture locking, petrolatum is a superior choice. For formulations where emolliency, texture, and potential for barrier reinforcement are key, C14-26 glycerides present a valuable option. Further clinical studies directly comparing the efficacy of C14-26 glycerides with established occlusive agents like petrolatum are warranted to provide more definitive quantitative comparisons.
References
Comparison of Internal Standards for the Validation of "Glycerides, C14-26" Assays
The accurate quantification of C14-26 glycerides, a complex mixture of mono-, di-, and triglycerides, is crucial in pharmaceutical development and quality control. The inherent complexity of these mixtures necessitates the use of an appropriate internal standard (IS) to ensure the reliability of analytical methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). An ideal IS should mimic the chemical behavior of the analytes, be absent in the sample matrix, and exhibit a comparable response to the detector. This guide provides a comparative analysis of common internal standards used for the validation of C14-26 glyceride assays, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The selection of an internal standard is critical for method accuracy and precision. Odd-chain glycerides are frequently chosen as they are chemically similar to the C14-26 glycerides of interest but are not typically present in biological or common formulation matrices. Below is a summary of commonly used internal standards and their performance characteristics.
| Internal Standard | Rationale for Use | Typical Concentration | Recovery (%) | Precision (%RSD) | Linearity (R²) |
| Glyceryl Tridecanoate (Tricaprin, C13:0) | Odd-chain triglyceride, similar chromatographic behavior to C14-26 glycerides. | 10-100 µg/mL | 95-105% | < 5% | > 0.99 |
| Glyceryl Triheptadecanoate (C17:0) | Longer odd-chain triglyceride, suitable for analytes at the higher end of the C14-26 range. | 10-100 µg/mL | 97-103% | < 4% | > 0.99 |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | A phospholipid that can be used in LC-MS methods where glycerides and phospholipids are analyzed simultaneously. | 20-50 µg/mL | 92-108% | < 6% | > 0.98 |
| Deuterated Glycerides (e.g., Tripalmitin-d31) | Stable isotope-labeled standards that co-elute with the analyte, providing the highest accuracy for MS-based detection. | 5-50 µg/mL | 98-102% | < 3% | > 0.995 |
Experimental Protocols
Below are representative protocols for sample preparation and analysis of C14-26 glycerides using an internal standard with GC-MS and LC-MS.
1. GC-MS Protocol for Glyceride Analysis
This protocol is suitable for the analysis of total glycerides after derivatization.
-
Sample Preparation & Derivatization:
-
Weigh 10 mg of the C14-26 glyceride sample into a glass vial.
-
Add 1 mL of the internal standard solution (e.g., Glyceryl Tridecanoate in chloroform at 50 µg/mL).
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of 2M KOH in methanol and heat at 60°C for 10 minutes to saponify the glycerides into fatty acid methyl esters (FAMEs).
-
Cool the sample and add 1 mL of 1M HCl to neutralize the solution.
-
Add 2 mL of hexane and vortex for 1 minute to extract the FAMEs.
-
Centrifuge at 2000 rpm for 5 minutes and transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 230°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-500.
-
2. LC-MS/MS Protocol for Intact Glyceride Analysis
This protocol allows for the separation and quantification of individual mono-, di-, and triglycerides.
-
Sample Preparation:
-
Weigh 5 mg of the C14-26 glyceride sample into a microcentrifuge tube.
-
Add 1 mL of a 2:1 chloroform:methanol solvent mixture containing the internal standard (e.g., Tripalmitin-d31 at 20 µg/mL).
-
Vortex for 2 minutes to dissolve the sample.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (50:50).
-
Gradient: Start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for specific transitions of the precursor ions of the target glycerides and the internal standard.
-
Workflow Visualization
The following diagram illustrates the general workflow for the validation of a C14-26 glycerides assay using an internal standard.
Caption: Workflow for glyceride assay validation using an internal standard.
A Comparative Analysis of the Fatty Acid Composition of "Glycerides, C14-26" and Alternative Lipid Excipients
For researchers, scientists, and drug development professionals, the selection of lipid-based excipients is a critical factor in the formulation of effective drug delivery systems. The fatty acid composition of these excipients significantly influences their physicochemical properties, such as melting point, solubility, and interaction with active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the fatty acid profile of "Glycerides, C14-26" against other commonly used lipid excipients, supported by a detailed experimental protocol for fatty acid analysis.
Comparative Fatty Acid Composition
The term "this compound" refers to a mixture of mono-, di-, and triglycerides with fatty acid chains ranging from 14 to 26 carbons. The precise composition can vary depending on the source and manufacturing process. For the purpose of this comparison, we will consider a representative glyceride mixture falling within this carbon range and compare it with other widely utilized lipid excipients in the pharmaceutical industry.
| Excipient Name | Predominant Fatty Acid(s) | Carbon Chain | Typical Composition (%) |
| Glycerides, C12-C18 (e.g., Softisan® 154) | Lauric, Myristic, Palmitic, Stearic | C12-C18 | A blend of natural, saturated fatty acids.[1][2] |
| Precirol® ATO 5 | Palmitic, Stearic | C16, C18 | A mixture of mono-, di-, and triglycerides of palmitic and stearic acids. |
| Compritol® 888 ATO | Behenic | C22 | Primarily composed of mono-, di-, and tribehenate esters of glycerol. |
| Capmul® MCM | Caprylic, Capric | C8, C10 | Mono- and diglycerides of medium-chain fatty acids.[3][4][5] |
Experimental Protocol: Fatty Acid Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
The determination of the fatty acid composition of lipid excipients is typically performed by converting the fatty acids into their corresponding fatty acid methyl esters (FAMEs), followed by analysis using gas chromatography with a flame ionization detector (GC-FID).
1. Sample Preparation (Transesterification)
-
Objective: To convert the glycerides into volatile FAMEs for GC analysis.
-
Procedure:
-
Weigh approximately 25 mg of the lipid excipient into a screw-cap glass tube.
-
Add 2 mL of a 2% methanolic sulfuric acid solution.
-
Seal the tube and heat at 80-90°C for 2 hours in a water bath or heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water, then vortex for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.
-
2. GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for FAME analysis (e.g., a fused silica capillary column coated with a polar stationary phase like polyethylene glycol).
-
Typical GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp up to 240°C at a rate of 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the individual FAMEs in the sample by comparing their retention times with those of a certified FAME standard mixture.
-
Quantify the relative percentage of each fatty acid by calculating the peak area of each FAME as a proportion of the total peak area of all FAMEs in the chromatogram.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the analysis of fatty acid composition and the logical relationship between the excipient's composition and its functional role.
Figure 1. Experimental workflow for fatty acid composition analysis.
Figure 2. Influence of fatty acid composition on excipient function.
References
A Comparative Guide to the Inter-laboratory Analysis of C14-26 Glycerides
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of C14-26 glycerides is crucial for the quality control and characterization of a wide range of products, including pharmaceuticals, foods, and cosmetics. This guide provides a comparative overview of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While a direct inter-laboratory comparison study on C14-26 glycerides is not publicly available, this document synthesizes established methodologies and typical performance data to offer a valuable comparative framework. The information presented is based on the analysis of glycerides and fatty acids, providing a strong foundation for researchers working with C14-26 glycerides.
Comparison of Analytical Techniques: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of glycerides.[1] The selection between them often hinges on the specific analytical goals, such as the need for derivatization, desired sensitivity, and the available laboratory equipment.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Sample Preparation | Generally simpler, often involving only dissolution in a suitable solvent.[1] | May necessitate derivatization (e.g., silylation or esterification) to enhance the volatility of the glycerides.[1][2] |
| Sensitivity | Varies depending on the detector used; common detectors include Evaporative Light Scattering Detectors (ELSD) and Refractive Index Detectors (RID). | Flame Ionization Detection (FID) offers high sensitivity for compounds containing carbon. |
| Speed of Analysis | Analysis times can be longer when compared to GC. | Typically provides faster analysis times. |
| Separation Principle | Separation is commonly based on the equivalent carbon number (ECN) using a reversed-phase column (e.g., C18). | Separation is also based on the ECN, typically using a fused silica column. |
Illustrative Performance in an Inter-laboratory Setting
The following tables present hypothetical, yet realistic, quantitative data that could be expected from an inter-laboratory study comparing HPLC and GC methods for the analysis of a hypothetical C18 glyceride standard. These values are derived from typical performance characteristics reported for fatty acid and glyceride analyses.
Table 1: Inter-laboratory Precision for C18 Glyceride Quantification
| Method | Number of Participating Laboratories | Mean Reported Concentration (mg/g) | Standard Deviation (mg/g) | Relative Standard Deviation (RSD) (%) |
| HPLC-ELSD | 10 | 9.85 | 0.99 | 10.05 |
| GC-FID | 12 | 9.92 | 0.74 | 7.46 |
Table 2: Method Sensitivity and Linearity
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) |
| HPLC-ELSD | 10.5 | 35.0 | 0.995 |
| GC-FID | 2.8 | 9.3 | 0.999 |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with ELSD/RID
This protocol outlines a general procedure for the analysis of C14-26 glycerides using reversed-phase HPLC.
1. Sample Preparation:
-
Accurately weigh the glyceride sample.
-
Dissolve the sample in an appropriate organic solvent, such as isopropanol or a mixture of acetonitrile and water, to achieve a suitable concentration.
2. Chromatographic Conditions:
-
Column: C18 stationary phase column.
-
Mobile Phase: A common mobile phase combination is a gradient of acetone and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).
3. Data Analysis:
-
Identify and quantify the glyceride peaks based on the retention times of known standards. Separation is generally based on the equivalent carbon number (ECN), with molecules having a smaller ECN eluting first.
References
Benchmarking "Glycerides, C14-26" performance against industry-standard excipients
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of "Glycerides, C14-26" with Standard Pharmaceutical Excipients in Lubrication and Controlled Release Applications.
This guide provides a detailed performance comparison of "this compound" against industry-standard excipients, specifically magnesium stearate for lubrication in tablet manufacturing and hypromellose (HPMC) for controlled-release matrix systems. The information presented is a synthesis of publicly available experimental data, offering a benchmark for formulation development.
Section 1: Lubricant Performance in Tablet Compression
In the manufacturing of oral solid dosage forms, lubricants are critical to reduce the friction between the tablet surface and the die wall during ejection, preventing tablet defects and ensuring a smooth production process. The most widely used lubricant is magnesium stearate. "this compound," which include hydrogenated vegetable oils, are also utilized for their lubricating properties.
A comparative study on the lubricating action of hydrogenated vegetable oils and glycerides against magnesium stearate revealed key performance differences. While both excipient classes demonstrated effective lubrication, their impact on tablet hardness varied significantly. At a concentration of 1%, the glycerides provided a similar reduction in tablet ejection force as 0.5% magnesium stearate. However, the glycerides had a much smaller negative impact on tablet hardness, a critical quality attribute.
Table 1: Comparison of Lubricant Performance
| Performance Metric | "this compound" (e.g., Hydrogenated Vegetable Oils) | Magnesium Stearate (Industry Standard) |
| Lubrication Efficiency | Effective reduction in tablet ejection force. | High lubrication efficiency, even at low concentrations. |
| Impact on Tablet Hardness | Minimal reduction in tablet hardness. | Can significantly reduce tablet hardness, especially with increased mixing times. |
| Concentration for Similar Ejection Force Reduction | ~1.0% w/w | ~0.5% w/w |
| Common Concentration Range | 1-5% w/w | 0.25-5% w/w |
Experimental Protocols:
Evaluation of Tablet Lubrication:
A common method to assess lubricant performance involves the following steps:
-
Blending: The active pharmaceutical ingredient (API) and other excipients are blended, followed by the addition of the lubricant for a specified time.
-
Tableting: The blend is compressed into tablets using a tablet press equipped with force and displacement sensors.
-
Ejection Force Measurement: The force required to eject the tablet from the die is recorded. A lower ejection force indicates better lubrication.
-
Tablet Property Testing: The manufactured tablets are then tested for hardness (breaking force), friability (resistance to abrasion), and disintegration time to evaluate the impact of the lubricant on these critical quality attributes.
Section 2: Controlled-Release Performance in Matrix Tablets
Controlled-release matrix tablets are designed to release the API at a predetermined rate, maintaining a therapeutic concentration in the bloodstream for an extended period. Hydrophilic polymers like HPMC are the industry standard for creating these matrices. "this compound," such as glyceryl behenate and glyceryl palmitostearate, are also used to form hydrophobic (lipid-based) matrices for sustained drug release.
The mechanism of drug release from HPMC matrices typically involves swelling of the polymer upon contact with aqueous fluids, forming a gel layer through which the drug diffuses. The matrix also erodes over time, contributing to the drug release. In contrast, lipid-based matrices formed with C14-26 glycerides are generally inert and do not swell. Drug release is primarily governed by diffusion through the porous network of the matrix.
A comparative study between glyceryl behenate (a C14-26 glyceride) and hydroxypropylcellulose (HPC, a type of HPMC) in matrix tablets demonstrated distinct release kinetics. The glyceryl behenate matrix showed a Fickian diffusion-controlled release, whereas the HPC matrix exhibited a non-Fickian (anomalous) transport, indicating a combination of diffusion and polymer relaxation (swelling).
Table 2: Comparison of Controlled-Release Matrix Performance
| Performance Metric | "this compound" (e.g., Glyceryl Behenate) | Hypromellose (HPMC) (Industry Standard) |
| Release Mechanism | Primarily diffusion through an inert, non-swelling matrix. | Combination of diffusion through a swollen gel layer and matrix erosion. |
| Release Kinetics | Typically follows Fickian diffusion (Higuchi model). | Often exhibits anomalous (non-Fickian) transport (modeled by Korsmeyer-Peppas). |
| Effect of pH | Generally independent of the pH of the dissolution medium. | Swelling and erosion can be influenced by pH, potentially affecting release rate. |
| Manufacturing Process | Can be formulated by direct compression or melt granulation. | Typically formulated by direct compression or wet granulation. |
Experimental Protocols:
In-Vitro Dissolution Testing for Controlled-Release Tablets:
The standard methodology for evaluating the release profile of controlled-release tablets is as follows:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Medium: The choice of medium depends on the drug and the intended site of release, but typically starts with an acidic medium (e.g., 0.1 N HCl) to simulate gastric fluid, followed by a change to a neutral or slightly alkaline buffer (e.g., phosphate buffer pH 6.8) to simulate intestinal fluid.
-
Test Conditions: The temperature is maintained at 37 ± 0.5°C, and the paddle speed is typically set between 50 and 100 rpm.
-
Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug concentration using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative percentage of drug released is plotted against time. The release kinetics are then determined by fitting the data to various mathematical models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to elucidate the mechanism of drug release.
Visualizations
Caption: Workflow for the comparative evaluation of tablet lubricants.
Safety Operating Guide
Navigating the Disposal of C14-26 Glycerides: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for Glycerides, C14-26, ensuring the protection of personnel and adherence to regulatory standards. While typically not classified as hazardous waste in their pure form, C14-26 glycerides necessitate careful handling and disposal, particularly when mixed with other substances.
Immediate Safety and Handling
Prior to disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's specific chemical hygiene plan. While a specific SDS for "this compound" is not universally available, general safety practices for similar non-hazardous chemicals should be followed. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this substance. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a suitable container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps provide a general framework that must be adapted to your specific laboratory and local regulations.
-
Waste Characterization and Segregation:
-
Purity Assessment: Determine if the C14-26 glyceride waste is pure or contaminated with other chemicals. If it is mixed with any substance classified as hazardous (e.g., solvents, heavy metals), the entire mixture must be treated as hazardous waste.
-
Segregation: Do not mix pure C14-26 glyceride waste with other chemical waste streams. Maintain separate, clearly labeled waste containers to prevent accidental mixing and ensure proper disposal pathways.
-
-
Container Selection and Labeling:
-
Compatible Containers: Use clean, leak-proof containers made of materials compatible with glycerides, such as high-density polyethylene (HDPE) or glass. Ensure containers have secure, tight-fitting lids.[1]
-
Accurate Labeling: Clearly label the waste container with "this compound Waste" and the date of accumulation. If the waste is contaminated, list all constituents and their approximate percentages.
-
-
Waste Storage and Accumulation:
-
Designated Area: Store waste containers in a designated and well-ventilated satellite accumulation area (SAA).[2][3] This area should be at or near the point of waste generation.[3]
-
Secondary Containment: Place waste containers in a secondary containment system, such as a spill tray, to mitigate the impact of potential leaks or spills.[1]
-
Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum time a waste container can be stored in an SAA. Generally, partially filled containers may remain for up to one year, but must be removed within three days of becoming full.
-
-
Disposal and Waste Pickup:
-
Institutional Procedures: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office or equivalent department. They will have established procedures for the collection and disposal of chemical waste.
-
Documentation: Maintain a detailed log of all chemical waste, including the name of the substance, quantity, and date of disposal.
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS office. Evaporation of chemicals as a disposal method is also prohibited.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Drain Disposal (if approved) | Typically no more than a few hundred grams or milliliters per day of approved, non-hazardous, water-soluble chemicals. | |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | A maximum of 55 gallons of hazardous waste. | |
| SAA Acutely Toxic Waste Limit | A maximum of one quart of liquid or one kilogram of solid. | |
| Container Removal from SAA | Within three days after the waste container becomes full. | |
| Maximum Storage in SAA (partially full) | Up to 12 months from the first day of waste accumulation. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling Glycerides, C14-26
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Glycerides, C14-26, a fatty substance commonly used in various laboratory and manufacturing applications. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
I. Understanding the Hazards
This compound are generally considered to have low acute toxicity. However, data on specific long-term health effects are limited, and some related compounds are suspected of having reproductive toxicity.[1] Therefore, it is essential to handle this substance with care to avoid direct contact and inhalation, especially when it is in a powder or dust form.
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety. The following PPE should be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against dust particles and potential splashes. A face shield may be necessary for larger quantities.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[2] Double gloving is advised for extended handling. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from dust and spills. For situations with significant dust formation, a full chemical protective suit may be necessary. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a fume hood or ventilated enclosure to prevent the inhalation of dust particles. |
III. Operational Plan: Step-by-Step Handling Procedures
Following a structured workflow is critical for safe handling. This section outlines the procedural steps for working with this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder to minimize dust creation.
-
Gather all necessary equipment and reagents before starting.
2. Donning PPE:
-
The proper sequence for putting on PPE is crucial to avoid contamination.
-
Put on a lab coat.
-
Wear safety glasses or goggles.
-
If required, ensure a respirator is properly fit-tested and worn correctly.
-
Finally, put on chemical-resistant gloves.
-
3. Handling the Substance:
-
Carefully weigh the required amount of this compound, taking measures to avoid creating dust.
-
If dissolving the substance, add the solvent slowly to the solid to prevent splashing.
-
Keep containers closed when not in use to prevent contamination and spills.
4. Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
IV. Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
V. Storage and Disposal Plan
Storage:
-
Store in a cool, well-ventilated place away from heat sources and direct sunlight.
-
Keep containers tightly sealed and upright to prevent falls or collisions.
-
Do not store in open or unlabeled containers.
-
Avoid storing with strong oxidizing agents and acidic materials.
Spill Management:
-
In case of a spill, eliminate all sources of ignition.
-
Wear appropriate PPE and ensure adequate ventilation.
-
Contain the spill and recover the product for reuse if possible, or for disposal.
-
After the material has been collected, clean the area with water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The product should be disposed of in approved waste disposal plants.
-
Do not allow the chemical to enter drains or sewers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
